9-Phenyl-9H-carbazole-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
9-phenylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO/c21-13-14-10-11-19-17(12-14)16-8-4-5-9-18(16)20(19)15-6-2-1-3-7-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJDBJBKAFUEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594320 | |
| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87220-68-6 | |
| Record name | 9-Phenyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Phenyl-9H-carbazole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
theoretical studies of 9-Phenyl-9H-carbazole-3-carbaldehyde
An In-depth Technical Guide to the Theoretical Exploration of 9-Phenyl-9H-carbazole-3-carbaldehyde
Executive Summary
This compound is a versatile organic molecule built upon the robust carbazole framework. The strategic incorporation of a phenyl group at the 9-position and a carbaldehyde group at the 3-position endows it with tunable electronic and photophysical properties. These characteristics make it a compound of significant interest for advanced applications, including as a building block for organic light-emitting diodes (OLEDs) and as a scaffold in medicinal chemistry.[1] This guide serves as a technical resource for researchers and scientists, detailing the application of theoretical and computational methods, primarily Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to elucidate the structure-property relationships of this molecule. By simulating its behavior at a quantum level, we can predict its electronic structure, optical properties, and potential performance in various applications, thereby accelerating the design and discovery of novel functional materials.
Introduction: The Molecular Architecture and Its Significance
The core of this compound is the carbazole moiety, a nitrogen-containing heterocyclic aromatic compound known for its rigidity, planarity, and excellent thermal stability.[2] These features, combined with its inherent hole-transporting capabilities, have established carbazole derivatives as cornerstone materials in the field of organic electronics.[2][3]
The functionalization of the carbazole core is critical for fine-tuning its properties:
-
N-Phenyl Group (at position 9): This bulky substituent modulates the intermolecular packing in the solid state, which can influence charge transport and prevent aggregation-caused quenching of fluorescence. It also impacts the electronic properties, including the energy of the Highest Occupied Molecular Orbital (HOMO).
-
C-Carbaldehyde Group (at position 3): As an electron-withdrawing group, the aldehyde functionality significantly influences the molecule's electronic landscape. It lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and introduces the possibility of n-π* electronic transitions.[4] Furthermore, the aldehyde group is a valuable synthetic handle, allowing for further chemical modifications through reactions like Knoevenagel or condensation reactions to create more complex conjugated systems.[1][4]
Theoretical studies provide a powerful, cost-effective approach to understand how this specific combination of functional groups dictates the molecule's overall behavior. Computational chemistry allows us to predict key parameters before embarking on complex synthesis and characterization, guiding rational material design.[4][5]
The Theoretical Framework: Computational Methodology
To accurately model this compound, a multi-step computational workflow is employed. The choice of methods and parameters is crucial for obtaining results that correlate well with experimental reality.
Foundational Theories: DFT and TD-DFT
-
Density Functional Theory (DFT): This is the workhorse for determining the ground-state electronic structure and properties of molecules.[6] We utilize DFT to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms. From this optimized structure, we can calculate crucial properties like Frontier Molecular Orbital (HOMO and LUMO) energies and the molecular electrostatic potential. A common and reliable choice for organic molecules of this type is the B3LYP hybrid functional, which provides a good balance between computational cost and accuracy.[5][6] This is paired with a basis set, such as 6-311+G(2d,p), which provides sufficient flexibility to describe the electron distribution accurately.[7]
-
Time-Dependent Density Functional Theory (TD-DFT): To investigate how the molecule interacts with light, we turn to TD-DFT. This method allows for the calculation of excited-state properties, enabling the simulation of UV-Visible absorption spectra.[8] It predicts the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions (e.g., π-π* or n-π*), which are fundamental to understanding the molecule's color and photochemical behavior.[4]
Experimental Protocol: A Standard Computational Workflow
The following step-by-step protocol outlines the standard procedure for the theoretical analysis of this compound using a computational chemistry package like Gaussian.
-
Initial Structure Generation: A 3D model of the molecule is built using molecular modeling software.
-
Geometry Optimization (DFT):
-
Method: B3LYP functional.
-
Basis Set: 6-311+G(2d,p).
-
Purpose: To find the lowest energy (most stable) conformation of the molecule. This step is critical as all subsequent properties are calculated from this optimized geometry.
-
-
Vibrational Frequency Analysis (DFT):
-
Method/Basis Set: Same as optimization.
-
Purpose: To confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies). This is a self-validating step to ensure the stability of the computed geometry.[9]
-
-
Ground-State Property Calculation (DFT):
-
Analysis: From the optimized structure, calculate and visualize the HOMO, LUMO, and Molecular Electrostatic Potential (MEP). Determine the HOMO-LUMO energy gap.
-
-
Excited-State Calculation (TD-DFT):
-
Method/Basis Set: Same as optimization.
-
Purpose: To calculate the vertical excitation energies, oscillator strengths, and compositions of the first several singlet excited states. This data is used to simulate the UV-Vis spectrum.
-
-
Solvent Effects (Optional but Recommended):
-
Model: Polarizable Continuum Model (PCM).
-
Purpose: To simulate the influence of a solvent environment on the electronic structure and absorption spectra, providing a more realistic comparison to experimental solution-phase measurements.
-
Theoretical Insights into Molecular Properties
Ground-State Geometry and Electronic Structure
DFT optimization reveals a non-planar structure for this compound. The carbazole core itself is largely planar, but the N-phenyl ring is twisted at a significant dihedral angle relative to the carbazole plane. This twist is a result of steric hindrance and is crucial as it disrupts π-π stacking between adjacent molecules in the solid state, which is often beneficial for amorphous film formation in OLEDs.[10]
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are key to understanding the molecule's electronic behavior.
-
HOMO: The Highest Occupied Molecular Orbital is typically localized across the electron-rich carbazole moiety and the N-phenyl ring. The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential).
-
LUMO: The Lowest Unoccupied Molecular Orbital is predominantly centered on the electron-withdrawing carbaldehyde group and the carbazole backbone. The LUMO energy relates to the molecule's electron affinity.
This spatial separation of the HOMO and LUMO indicates a potential for significant Intramolecular Charge Transfer (ICT) upon photoexcitation, where an electron moves from the carbazole/phenyl "donor" part to the carbaldehyde "acceptor" part.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap, Eg) is a critical parameter. A smaller gap generally corresponds to absorption at longer wavelengths (red-shifted).
| Parameter | Typical Calculated Value (eV) | Significance |
| EHOMO | -5.5 to -6.0 | Relates to ionization potential and hole injection ability. |
| ELUMO | -2.0 to -2.5 | Relates to electron affinity and electron injection ability. |
| Eg (HOMO-LUMO Gap) | 3.0 to 4.0 | Influences absorption/emission color and chemical stability. |
Note: These are representative values; actual results depend on the specific functional and basis set used.
Excited-State Properties and Solvatochromism
TD-DFT calculations predict the UV-Vis absorption spectrum. For this compound, the spectrum is typically dominated by strong absorptions in the UV region. These correspond to π-π* transitions within the conjugated carbazole system. A lower energy absorption, sometimes appearing as a shoulder, may be attributed to the n-π* transition associated with the lone pair of electrons on the oxygen atom of the carbaldehyde group.[4][11]
The molecule is expected to exhibit solvatochromism , where its absorption and emission spectra shift depending on the polarity of the solvent.[12][13] This phenomenon arises because the dipole moment of the molecule often changes between its ground and excited states. The ICT character of the excited state leads to a larger dipole moment compared to the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Theoretical modeling using the PCM can effectively predict these shifts.[14][15]
Connecting Theory to Practical Applications
The true power of these theoretical studies lies in their ability to predict a molecule's suitability for specific applications.
Organic Electronics (OLEDs)
The calculated electronic properties provide direct insights into the potential roles of this compound in an OLED device.
-
Host Material: Its high triplet energy, a characteristic of many carbazole derivatives, would make it a suitable host material for phosphorescent emitters (PhOLEDs), preventing unwanted energy transfer from the emitter to the host.[16][17]
-
Hole Transport Layer (HTL): The HOMO energy level, typically around -5.5 eV, is often well-aligned with the work function of standard anodes (like ITO), suggesting it could facilitate efficient injection and transport of holes.[2]
-
Emitter: While not a strong emitter itself, the aldehyde group allows it to be a precursor for synthesizing highly fluorescent or phosphorescent molecules.[1][18] Theoretical calculations can guide these synthetic modifications to target specific emission colors.
Drug Development and Biological Activity
Carbazole derivatives are known to possess a wide range of biological activities, including antitumor properties.[19] Some carbazole compounds have been shown to induce apoptosis (programmed cell death) in cancer cells.[1][19] While this guide focuses on electronic properties, the same computational foundation can be extended to biological applications. The optimized molecular structure and charge distribution from DFT can be used as a starting point for molecular docking studies. These simulations predict how the molecule might bind to the active site of a target protein, providing hypotheses about its mechanism of action and guiding the design of more potent and selective drug candidates.
Conclusion
Theoretical studies of this compound, grounded in DFT and TD-DFT, provide an indispensable toolkit for researchers. They offer a detailed, atomistic understanding of the interplay between molecular structure and electronic and photophysical properties. The insights gained from analyzing its twisted geometry, frontier molecular orbitals, and charge-transfer characteristics are crucial for predicting its performance in advanced applications. By bridging computational chemistry with experimental science, these theoretical approaches accelerate the rational design of next-generation materials for organic electronics and medicinal chemistry, saving valuable time and resources in the discovery pipeline.
References
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JYOTHI, N. R., & FAROOK, N. A. M. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633. [Link]
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Wang, Y., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(1), 1-14. [Link]
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Ahmadi, A., & Ramezani, A. M. (2021). DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Nanoscale and Advanced Materials, 4(1), 1-9. [Link]
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Velasco, D., et al. (2018). Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Dyes and Pigments, 159, 465-473. [Link]
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Rajagounder, P., et al. (2020). Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ResearchGate. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. [Link]
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Volyniuk, D., et al. (2018). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 10(11), 1219. [Link]
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9-Phenyl-9H-carbazole-3-carbaldehyde electronic properties
An In-depth Technical Guide to the Electronic Properties of 9-Phenyl-9H-carbazole-3-carbaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (CAS: 87220-68-6) is a yellow crystalline solid that has garnered significant attention as a versatile molecular building block.[1] With the molecular formula C₁₉H₁₃NO, this compound stands at the intersection of materials science and medicinal chemistry.[2] Its unique electronic architecture, derived from a strategic combination of functional moieties on a carbazole scaffold, imparts valuable photophysical and electrochemical properties. These characteristics make it a crucial intermediate for the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and a promising scaffold for the development of novel therapeutic agents.[1][2]
This technical guide provides an in-depth analysis of the core electronic properties of this compound. We will dissect its molecular structure to understand the origin of its properties, detail the experimental and computational methods used for its characterization, and connect these fundamental characteristics to its applications in cutting-edge research and development.
Part 1: Molecular Architecture and Synthesis
The electronic behavior of this compound is a direct consequence of its distinct molecular structure. The molecule is composed of three key units:
-
The 9H-Carbazole Core: This rigid, tricyclic aromatic system is inherently electron-rich and serves as an excellent electron-donating and hole-transporting unit.[3][4] Its planarity and extended π-conjugation are fundamental to its charge carrier mobility.
-
The 3-Carbaldehyde Group (-CHO): Positioned at the 3-position of the carbazole ring, this aldehyde functions as a potent electron-withdrawing group.[5][6]
-
The 9-Phenyl Group (-C₆H₅): Attached to the nitrogen atom, this bulky substituent influences the molecule's solubility, thermal stability, and morphology in the solid state, while also modulating the electronic properties of the carbazole nitrogen.[7]
This arrangement creates a classic intramolecular charge transfer (ICT) or "push-pull" system. The carbazole core acts as the electron donor (D) and the carbaldehyde group as the electron acceptor (A). Upon photoexcitation, electron density is pushed from the carbazole moiety towards the aldehyde, a phenomenon that governs its photophysical and electrochemical characteristics.
Synthesis Overview
A prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction . This reaction introduces a formyl (-CHO) group onto an activated aromatic ring. The process begins with the synthesis of the 9-phenyl-9H-carbazole precursor, followed by formylation.
The causality for this choice of reaction is its high regioselectivity. The electron-rich nature of the carbazole ring directs the electrophilic Vilsmeier reagent (a chloroiminium salt) preferentially to the 3 and 6 positions, which are the most nucleophilic sites.[2]
Part 2: Photophysical Properties
The ICT character of the molecule is most evident in its interaction with light. This is typically probed using UV-Vis absorption and fluorescence spectroscopy.
UV-Vis Absorption
The UV-Vis spectrum reveals the electronic transitions within the molecule. For this compound, the spectrum is characterized by intense absorption bands in the UV region. The maximum absorption wavelength (λ_max) in hexane is reported at 313 nm, which is attributed to the π-π* electronic transition within the conjugated carbazole framework.[2] The presence of the donor-acceptor structure often leads to a lower energy absorption band corresponding to the ICT transition, which can be highly sensitive to the polarity of the solvent—a phenomenon known as solvatochromism.[8]
Fluorescence Emission
As a consequence of its rigid and conjugated structure, the molecule exhibits strong fluorescence.[1] When a molecule in the excited state returns to the ground state, it can emit a photon. The difference in energy (or wavelength) between the absorption and emission maxima is known as the Stokes shift. Molecules with significant ICT character, like this one, often display a large Stokes shift, particularly in polar solvents, as the excited state is more stabilized by the solvent dipoles than the ground state.
| Property | Value | Solvent | Reference(s) |
| Formula | C₁₉H₁₃NO | - | [1][2] |
| Molecular Weight | 271.32 g/mol | - | [2] |
| Appearance | White to Yellow Solid | - | [1] |
| Melting Point | 104.0 - 108.0 °C | - | |
| Absorption Max (λ_max) | 313 nm | Hexane | [2] |
Experimental Protocol: Spectroscopic Analysis
This protocol provides a self-validating system for characterizing the photophysical properties.
-
Preparation of Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a spectroscopic grade solvent (e.g., dichloromethane or THF) to create a concentrated stock solution. The choice of solvent is critical; using a range of solvents with varying polarity (e.g., hexane, toluene, THF, acetonitrile) is necessary to investigate solvatochromism.
-
Preparation of Working Solutions: From the stock solution, prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M) for analysis. This concentration is chosen to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.0) to adhere to the Beer-Lambert law.
-
UV-Vis Absorption Measurement:
-
Use a dual-beam spectrophotometer. Fill a quartz cuvette with the pure solvent to record a baseline (blank).
-
Replace the blank with the sample cuvette and record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
-
The onset of the absorption edge is used to calculate the optical bandgap (E_g_opt).
-
-
Fluorescence Emission Measurement:
-
Using a spectrofluorometer, excite the sample at its main absorption maximum (λ_max).
-
Record the emission spectrum over a longer wavelength range (e.g., 320-600 nm).
-
To determine the photoluminescence quantum yield (PLQY), a reference standard with a known PLQY (e.g., quinine sulfate in 0.1 M H₂SO₄) is measured under identical conditions. The relative PLQY is calculated by comparing the integrated emission intensities and absorbances of the sample and the reference.
-
Part 3: Electrochemical Properties
Cyclic voltammetry (CV) is an indispensable technique for probing the redox behavior of a molecule and estimating the energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[3]
Redox Behavior
For carbazole derivatives, the first oxidation process is typically a reversible, one-electron process centered on the electron-rich carbazole ring system, resulting in the formation of a stable radical cation.[7] The potential at which this occurs (E_ox) is a direct measure of the energy required to remove an electron and is thus related to the HOMO energy level. The electron-withdrawing aldehyde group makes this oxidation more difficult (occurs at a higher potential) compared to unsubstituted carbazole.
Estimation of HOMO and LUMO Levels
The HOMO and LUMO energy levels are critical parameters for designing electronic devices, as they determine the efficiency of charge injection and transport. They can be estimated from CV data using the following empirical relationships, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard:
-
E_HOMO (eV) = - [E_ox_onset vs Fc/Fc⁺ + 5.1]
-
E_LUMO (eV) = E_HOMO + E_g_opt
Here, E_ox_onset is the onset potential of the first oxidation peak, and E_g_opt is the optical bandgap determined from the onset of the UV-Vis absorption spectrum.
Experimental Protocol: Cyclic Voltammetry
-
Electrolyte Preparation: Prepare a 0.1 M solution of a suitable supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆), in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile). The electrolyte is essential to ensure conductivity, and the absence of water and oxygen is critical to prevent interfering side reactions.
-
Analyte Solution: Dissolve the this compound sample in the electrolyte solution to a concentration of approximately 1 mM.
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration: a glassy carbon or platinum disk as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Measurement:
-
Scan the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe the oxidation peak (e.g., +1.5 V) and back.
-
After recording the voltammogram of the sample, add a small amount of ferrocene as an internal standard and record the voltammogram again. The Fc/Fc⁺ redox couple provides a stable reference point (0 V vs Fc/Fc⁺), which allows for reliable comparison of data between different experiments and labs.
-
-
Data Analysis: Determine the onset oxidation potential of the sample relative to the E₁/₂ of the Fc/Fc⁺ couple to calculate the HOMO level.
Part 4: Computational Analysis
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful computational tools used to corroborate experimental findings and provide deeper insight into the electronic structure.[9][10]
-
DFT Calculations: These are used to determine the ground-state properties, including the optimized molecular geometry and the spatial distribution and energy levels of the HOMO and LUMO. For this compound, DFT calculations would confirm that the HOMO is primarily localized on the electron-donating carbazole moiety, while the LUMO is concentrated on the electron-accepting carbaldehyde group, visually demonstrating the ICT character.
-
TD-DFT Calculations: This method is used to simulate the electronic excitation processes and predict the UV-Vis absorption spectrum.[10] A close match between the calculated and experimentally measured spectra serves as a powerful validation of both the experimental results and the computational model.
Part 5: Applications Driven by Electronic Properties
The well-defined electronic properties of this compound make it a highly valuable component in diverse fields.
Organic Electronics (OLEDs)
The high HOMO energy level, characteristic of the carbazole core, facilitates efficient hole injection from standard anode materials, while its robust aromatic structure provides the necessary thermal and morphological stability for device longevity.[2] While not typically used as the primary emitting or transport material itself, it serves as an indispensable building block.[11] The aldehyde group provides a reactive site for further chemical modification, allowing for the synthesis of more complex, high-performance bipolar host materials, charge-transport molecules, and thermally activated delayed fluorescence (TADF) emitters.[2][12]
Drug Development and Medicinal Chemistry
The carbazole scaffold is a well-known privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[13][14] Research on a closely related analog, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown potent antitumor activity in melanoma cells by activating the p53 tumor suppressor pathway.[13] This mechanism involves the induction of apoptosis (programmed cell death) and senescence in cancer cells. The electronic properties of the carbazole-aldehyde system are crucial for its interaction with biological targets. The potential for this compound to act similarly or serve as a precursor for other bioactive molecules is an active area of research.[2]
Conclusion
This compound is a molecule whose utility is fundamentally governed by its electronic properties. The strategic combination of an electron-donating carbazole core and an electron-withdrawing carbaldehyde group creates a robust intramolecular charge transfer system. This architecture results in strong fluorescence, reversible electrochemistry, and tunable frontier molecular orbital energy levels. Through a synergistic approach of spectroscopic, electrochemical, and computational analysis, these properties can be thoroughly characterized. The deep understanding of this molecule's electronic landscape empowers researchers to rationally design and synthesize next-generation materials for high-efficiency OLEDs and innovative therapeutics, cementing its role as a cornerstone of modern molecular engineering.
References
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ResearchGate. Electrochemical properties of 9-phenyl-9H-carbazole-π- pyrimidine 3a-c derivatives. Available from: [Link]
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Helios Organics. The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. Available from: [Link]
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National Center for Biotechnology Information. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Available from: [Link]
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Journal of the Chinese Chemical Society. Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Available from: [Link]
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PubMed. 9-Ethyl-9H-carbazole-3-carbaldehyde. Available from: [Link]
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ResearchGate. (PDF) 9-Ethyl-9H-carbazole-3-carbaldehyde. Available from: [Link]
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ResearchGate. Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. Available from: [Link]
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Journal of Nanoscale and Advanced Materials. DFT computations on carbazole-based derivatives as dye sensitizers for dye-sensitized solar cells. Available from: [Link]
-
ScienceDirect. Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. Available from: [Link]
-
ResearchGate. Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available from: [Link]
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National Center for Biotechnology Information. Carbazole-3-carboxaldehyde. Available from: [Link]
-
ResearchGate. Fig. S1. IR Spectra of this compound (2). Available from: [Link]
-
ResearchGate. (PDF) Investigation of polycarbazoles thin films prepared by electrochemical oxidation of 3- and 9-substituted carbazoles. Available from: [Link]
-
ResearchGate. (PDF) Investigation on Synthetic and Computational Studies of Carbazole Dertivates. Available from: [Link]
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ResearchGate. UV-vis spectra of carbazole-based compounds in THF of 1 Â 10-5 mol L À1. Available from: [Link]
-
PNCA Lab. Spectroscopic studies on 9H-carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Available from: [Link]
-
ResearchGate. Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Carbazole Derivatives in Modern OLED Technology. Available from: [Link]
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Royal Society of Chemistry. Carbazole-based compounds containing aldehyde and cyanoacetic acid: optical properties and applications in photopolymerization. Available from: [Link]
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National Center for Biotechnology Information. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. Available from: [Link]
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ResearchGate. DFT and experimental studies on structure and spectroscopic parameters of 3,6-diiodo-9-ethyl-9H-carbazole. Available from: [Link]
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An In-depth Technical Guide to the Thermal Stability of 9-Phenyl-9H-carbazole-3-carbaldehyde
Foreword: The Imperative of Thermal Stability in Advanced Functional Materials
In the realm of organic electronics and drug development, the performance and viability of a molecular compound are intrinsically linked to its structural integrity under thermal stress. For materials destined for applications such as Organic Light-Emitting Diodes (OLEDs), photovoltaic cells, or as pharmaceutical intermediates, thermal stability is not merely a parameter to be measured; it is a critical determinant of longevity, reliability, and safety. This guide focuses on 9-Phenyl-9H-carbazole-3-carbaldehyde, a molecule of significant interest owing to its carbazole framework. Carbazole derivatives are renowned for their robust thermal stability and advantageous photophysical properties, making them cornerstones in the development of next-generation organic semiconductors.[1]
This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the thermal characteristics of this compound. In the absence of extensive published data on this specific molecule, we will build a robust analytical framework based on first principles, data from closely related analogues, and the established methodologies for thermal analysis. Our objective is to explain the causality behind experimental choices and to equip the reader with the knowledge to design and interpret thermal stability studies.
Molecular Architecture and Its Implications for Thermal Stability
The structure of this compound is key to its anticipated thermal robustness. The molecule is built upon a rigid, planar carbazole ring system, which is an electron-rich aromatic heterocycle. This extended π-conjugated system contributes to significant resonance stabilization. The covalent bonds within this aromatic core require high energy to be disrupted.
The substitution at the 9-position with a phenyl group further enhances the molecule's stability. The phenyl group is sterically bulky, which can restrict intermolecular motion and contribute to a more ordered packing in the solid state. The C-N bond connecting the phenyl group to the carbazole nitrogen is also relatively strong. The carbaldehyde group at the 3-position is an electron-withdrawing group that can influence the molecule's electronic properties and intermolecular interactions.
Caption: Molecular structure of this compound.
Physicochemical and Expected Thermal Properties
| Property | Value/Expected Value | Source/Rationale |
| Molecular Formula | C₁₉H₁₃NO | |
| Molecular Weight | 271.32 g/mol | |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point (Tₘ) | 104.0 - 108.0 °C | [2] |
| Decomposition Temp. (Tₔ) | > 300 °C (Estimated) | Rationale: Carbazole-based materials for OLEDs typically exhibit high thermal stability to withstand fabrication processes and ensure device longevity.[1] A Schiff base derivative of a similar carbazole aldehyde showed decomposition starting around 216-338°C.[3] It is reasonable to expect the parent aldehyde to have a higher decomposition temperature. |
| Glass Transition Temp. (T₉) | Not Applicable (Crystalline) | Crystalline materials exhibit a melting point rather than a glass transition. |
Methodologies for Thermal Stability Assessment
To rigorously characterize the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information about mass loss and thermal transitions.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature of a material.
Experimental Protocol (Self-Validating System):
-
Instrument Calibration: Before analysis, calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate for mass loss, indium and tin for temperature). This ensures the accuracy and trustworthiness of the data.
-
Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum). An accurate initial mass is crucial for quantitative analysis.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min). This prevents oxidative degradation and ensures that the observed mass loss is due to thermal decomposition alone.
-
Temperature Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes to ensure thermal stability before the ramp.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A controlled heating rate is critical for reproducibility.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tₔ), often defined as the temperature at which 5% mass loss occurs (Tₔ₅). This is a standard metric for comparing the stability of different materials.
-
The resulting TGA curve provides a clear profile of the material's thermal stability up to the tested temperature.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and glass transitions.
Experimental Protocol (Self-Validating System):
-
Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified indium standard. This ensures the accuracy of transition temperatures and enthalpy measurements.
-
Sample Preparation: Hermetically seal 3-5 mg of this compound in an aluminum DSC pan. An empty, sealed aluminum pan is used as the reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a purge gas flow rate of 20-50 mL/min.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Ramp the temperature from 25 °C to a temperature just above the melting point (e.g., 120 °C) at a rate of 10 °C/min. This scan reveals the melting point of the as-received material and removes any prior thermal history.
-
Cooling Scan: Cool the sample from 120 °C back to 25 °C at 10 °C/min. This shows the crystallization behavior of the material.
-
Second Heating Scan: Ramp the temperature again from 25 °C to 120 °C at 10 °C/min. This scan provides a cleaner measurement of the melting point and can reveal other transitions if the material did not fully crystallize on cooling.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
The melting point (Tₘ) is determined as the peak temperature of the endothermic melting event. The onset temperature of this peak is also often reported.
-
The enthalpy of fusion (ΔHₘ) can be calculated by integrating the area of the melting peak, providing information about the material's crystallinity.
-
Caption: Experimental workflow for comprehensive thermal analysis.
Causality and Implications in Core Applications
The high thermal stability of carbazole derivatives is a primary reason for their widespread use in OLEDs.[1]
-
Manufacturing Processes: The fabrication of OLED devices often involves a step of vacuum thermal evaporation to deposit thin films of the organic materials. Materials with high decomposition temperatures can be sublimed without degradation, leading to the formation of pure, uniform, and stable amorphous films. This is crucial for device efficiency and longevity.
-
Operational Lifetime: During operation, OLEDs generate heat due to non-radiative recombination and Joule heating. A thermally stable material can withstand these operational temperatures without degrading, which directly translates to a longer device lifetime. Degradation of the organic layers is a common failure mechanism in OLEDs.
-
Morphological Stability: High thermal stability is often correlated with a high glass transition temperature (for amorphous materials) or a high melting point (for crystalline materials). This ensures that the morphology of the thin films in the device remains stable during operation, preventing issues like crystallization or phase separation that can lead to device failure.
In the context of drug development, while the primary focus is on biological activity, the thermal stability of an active pharmaceutical ingredient (API) or an intermediate like this compound is critical for:
-
Synthesis and Purification: Many synthetic steps and purification techniques (like distillation or recrystallization) require heating. A thermally stable molecule can withstand these conditions without decomposition, leading to higher yields and purity.
-
Storage and Formulation: The shelf life of a drug product is dependent on the stability of the API. A molecule with poor thermal stability may degrade over time, even at room temperature, leading to a loss of efficacy and the formation of potentially harmful impurities.
Conclusion and Future Outlook
This compound, by virtue of its robust molecular architecture, is expected to exhibit excellent thermal stability, a critical prerequisite for its application in high-performance organic electronics and as a stable intermediate in complex chemical syntheses. While its melting point is well-documented, a comprehensive thermal profile requires rigorous analysis using TGA and DSC to experimentally determine its decomposition temperature.
This guide has provided the theoretical underpinnings for its stability and a detailed, self-validating protocol for its experimental characterization. The execution of these analyses will provide the definitive data needed to fully qualify this promising material for its intended applications. It is strongly recommended that researchers working with this compound perform these analyses to establish a complete and reliable material datasheet.
References
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ResearchGate. (2021). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available at: [Link]
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ResearchGate. (n.d.). Aggregation Enhanced Emission and Thermally Activated Delayed Fluorescence of Derivatives of 9‐Phenyl‐9H‐Carbazole: Effects of Methoxy and tert‐Butyl Substituents. Available at: [Link]
-
PubChem. (n.d.). 9-phenylcarbazole-3-carbaldehyde. Available at: [Link]
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9-Phenyl-9H-carbazole-3-carbaldehyde solubility data
An In-Depth Technical Guide to the Solubility of 9-Phenyl-9H-carbazole-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a key intermediate and functional material in the fields of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs), and as a precursor for complex functional molecules.[1] Understanding its solubility is a critical prerequisite for its synthesis, purification, formulation, and application. This guide provides a comprehensive overview of the physicochemical properties of this compound, a predictive analysis of its solubility in common laboratory solvents, a detailed, field-proven protocol for experimentally determining its thermodynamic solubility, and essential safety and handling information.
Introduction and Physicochemical Profile
This compound (CAS No. 87220-68-6) is an aromatic heterocyclic compound featuring a carbazole core.[2] This core is a tricyclic structure with two benzene rings fused to a central nitrogen-containing pyrrole ring.[1] In this derivative, a phenyl group is attached to the nitrogen atom (position 9), and an aldehyde (-CHO) functional group is at position 3. This molecular architecture imparts significant electronic and photophysical properties, making it a valuable building block in materials science.[3]
A foundational understanding of its physical properties is essential before approaching solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₃NO | [2] |
| Molecular Weight | ~271.32 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 104.0 to 108.0 °C | |
| CAS Number | 87220-68-6 | [2] |
Theoretical and Qualitative Solubility Analysis
Direct, quantitative solubility data for this compound is not extensively documented in publicly available literature. However, as Senior Application Scientists, we can construct a highly reliable predictive model based on its molecular structure and established chemical principles, such as "like dissolves like."
Structural Analysis for Solubility Prediction:
-
Large Aromatic Core: The molecule is dominated by the large, rigid, and non-polar carbazole and phenyl ring systems. This extensive aromatic surface area dictates a preference for non-polar or moderately polar solvents that can engage in π-π stacking and van der Waals interactions.
-
Polar Aldehyde Group: The aldehyde group (-CHO) introduces a site of polarity and a hydrogen bond acceptor. While this enhances interaction with polar solvents compared to its parent compound, 9-phenylcarbazole, it is insufficient to overcome the hydrophobic nature of the rest of the molecule to grant significant aqueous solubility.
-
Lack of N-H Bond: Unlike the parent carbazole, the nitrogen atom is substituted with a phenyl group. The parent carbazole's solubility in solvents like N,N-Dimethylformamide (DMF) is enhanced by hydrogen bonding between its N-H proton and the solvent.[4] The absence of this N-H bond in the target molecule means it cannot act as a hydrogen bond donor, which will influence its interactions with protic solvents.
Based on this analysis and indirect evidence from synthesis literature where similar compounds are dissolved in DMF, extracted with chloroform, and recrystallized from ethanol, we can predict the following solubility profile.[5]
Table 2: Predicted Solubility Profile of this compound at Ambient Temperature
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Insoluble | The molecule's large hydrophobic structure dominates the single polar aldehyde group. |
| Methanol/Ethanol | Polar Protic | Slightly Soluble | Limited solubility expected. May increase with heating, as suggested by recrystallization procedures for similar compounds.[5] |
| Hexane/Heptane | Non-Polar | Slightly Soluble | Can interact with the aromatic core, but the aldehyde's polarity may limit high solubility. |
| Toluene | Non-Polar Aromatic | Soluble | The aromatic nature of toluene facilitates strong π-π interactions with the carbazole and phenyl rings. |
| Chloroform (CHCl₃) | Moderately Polar | Soluble | A common solvent for carbazole derivatives used during workup and extraction.[5] |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good balance of polarity to interact with the aldehyde and non-polar character for the aromatic system. |
| Acetone | Polar Aprotic | Moderately Soluble | Expected to be a reasonably good solvent. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common solvent for reactions involving carbazole derivatives.[5] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Its high polarity and ability to solvate large organic molecules make it a likely good solvent.[6] |
Experimental Protocol for Thermodynamic Solubility Determination
To move beyond prediction and obtain quantitative data, the Shake-Flask Method is the gold standard for determining equilibrium (thermodynamic) solubility. This protocol is self-validating because it ensures that the solvent is fully saturated with the solute, representing a true thermodynamic equilibrium.
Causality Behind the Method: The core principle is to create a saturated solution by introducing an excess of the solid compound to the solvent and allowing it to equilibrate over a sufficient period. By ensuring undissolved solid remains, we guarantee the dissolved concentration is at its maximum (saturation point) under the given conditions. Subsequent analysis of the clarified supernatant provides the quantitative solubility value.
Step-by-Step Protocol:
-
Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into several screw-cap glass vials (e.g., 4 mL vials). The exact mass should be recorded. Ensure the amount is in clear excess of what is expected to dissolve.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen solvent into each vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the suspensions for a minimum of 24 hours. Expert Insight: A 24-hour period is typically sufficient for most organic compounds to reach equilibrium. For potentially polymorphic materials or to be exceptionally rigorous, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when the measured concentration does not change between time points.
-
-
Sample Separation (Crucial Step):
-
After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.
-
Carefully draw the supernatant using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents or PVDF for broader compatibility) and dispense the clear, particle-free filtrate into a clean analysis vial. Trustworthiness Check: This filtration step is critical to prevent undissolved microparticles from entering the analysis sample, which would falsely inflate the measured solubility.
-
-
Analysis (UV-Vis Spectroscopy Example):
-
Prepare a series of standard solutions of known concentrations of the compound in the same solvent.
-
Measure the absorbance of the standard solutions at the compound's λ_max (313 nm in Hexane).
-
Generate a calibration curve of Absorbance vs. Concentration. The curve must be linear in the desired concentration range (R² > 0.99).
-
Measure the absorbance of the filtered sample from Step 3. If necessary, dilute the sample with a known factor to fall within the linear range of the calibration curve.
-
Calculate the concentration of the saturated solution using the calibration curve equation, accounting for any dilution. This concentration is the solubility.
-
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogues like 9-methyl-9H-carbazole-3-carbaldehyde and 9-phenylcarbazole provide authoritative guidance.[7][8]
-
Hazard Statements: The compound is expected to cause skin irritation (H315) and serious eye irritation (H319).[2][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere as the material may be air-sensitive.
Conclusion
This compound is a predominantly non-polar molecule with high predicted solubility in common aprotic and aromatic organic solvents like THF, Chloroform, Toluene, and DMF, and poor solubility in polar protic solvents, especially water. For precise quantitative applications, its thermodynamic solubility should be determined experimentally. The provided shake-flask protocol offers a robust and reliable method for this purpose. Adherence to standard chemical safety protocols is mandatory when handling this compound.
References
-
Cao, H., Dou, M., Lyu, Z., Wang, Y., Pedersen, C. M., & Qiao, Y. (2022). Understanding the interaction mechanism of carbazole/anthracene with N,N-dimethylformamide: NMR study substantiated carbazole separation. Industrial Chemistry & Materials. Available at: [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. Available at: [Link]
-
Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. Available at: [Link]
-
PubChem. 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole | C36H24N2. Available at: [Link]
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Carl ROTH. Safety Data Sheet: Carbazole. Available at: [Link]
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ResearchGate. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available at: [Link]
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A Technical Guide to 9-Phenyl-9H-carbazole-3-carbaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides an in-depth overview of 9-Phenyl-9H-carbazole-3-carbaldehyde, a pivotal intermediate in the fields of materials science and drug development. We will explore its nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via the Vilsmeier-Haack reaction. This guide emphasizes the causality behind experimental choices, ensuring a reproducible and high-yielding process. Furthermore, we detail the comprehensive characterization of the compound using modern analytical techniques and discuss its significant applications, particularly as a building block for Organic Light-Emitting Diode (OLED) materials and its potential in medicinal chemistry. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding and practical guidance on this versatile carbazole derivative.
Introduction and Nomenclature
This compound is an organic compound belonging to the carbazole family of heterocycles. The carbazole core is a tricyclic aromatic structure known for its rigidity, planarity, and excellent charge-transporting properties.[1] The strategic placement of a phenyl group at the N9 position and a formyl (aldehyde) group at the C3 position makes this molecule a highly versatile building block. The aldehyde group, in particular, serves as a reactive handle for constructing more complex molecular architectures.[2]
The nomenclature for this compound is standardized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound . Alternative names frequently encountered in literature and chemical catalogs include 3-Formyl-9-phenyl-9H-carbazole and 9-Phenyl-9H-carbazole-3-carboxaldehyde.[2] For unambiguous identification, the Chemical Abstracts Service (CAS) has assigned the registry number 87220-68-6 .[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties is essential for handling, reaction setup, and purification. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| CAS Number | 87220-68-6 | [2] |
| Molecular Formula | C₁₉H₁₃NO | [2] |
| Molecular Weight | 271.32 g/mol | [2] |
| Appearance | White to light yellow solid/powder | |
| Melting Point | 104-108 °C | |
| Purity | >98.0% (GC) is commercially available | |
| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF). |
Synthesis via Vilsmeier-Haack Reaction
The most efficient and widely adopted method for the synthesis of this compound is the Vilsmeier-Haack formylation of 9-phenyl-9H-carbazole.[3] This reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic rings.[4][5]
Mechanistic Rationale
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic (chloromethylene)dimethyliminium salt, commonly known as the Vilsmeier reagent.[4][5] This iminium ion is the active electrophile in the reaction.
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring of the starting material, 9-phenyl-9H-carbazole, attacks the Vilsmeier reagent. The substitution occurs preferentially at the C3 position due to the directing effects of the nitrogen atom and steric hindrance at other positions. Subsequent hydrolysis of the resulting iminium intermediate yields the final aldehyde product.[5]
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Step-by-Step Protocol
Materials:
-
9-Phenyl-9H-carbazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated Sodium Acetate (NaOAc) solution
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexane/Ethyl Acetate solvent system
Procedure:
-
Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. An inert atmosphere is crucial to prevent the reaction of POCl₃ with atmospheric moisture.
-
Reagent Preparation: In the flask, dissolve 9-phenyl-9H-carbazole (1.0 eq) in a sufficient volume of DMF. Cool the solution to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation & Addition: While maintaining the temperature at 0 °C, add POCl₃ (1.5 eq) dropwise to the solution over 30 minutes. The formation of the Vilsmeier reagent is exothermic, and slow addition is critical for temperature control.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate and neutralizes the acidic medium. Stir for 30 minutes.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with DCM (3 x volume of aqueous layer). The organic product will partition into the DCM layer.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under vacuum to yield this compound as a white to light-yellow solid.
Characterization and Quality Control
To confirm the identity and purity of the synthesized product, a suite of analytical techniques is employed. These methods provide a self-validating system for the protocol's success.
| Technique | Expected Result / Key Feature | Rationale |
| ¹H NMR | Singlet at ~10.0 ppm (aldehyde proton, -CHO). Multiplets between 7.2-8.6 ppm (aromatic protons). | Confirms the presence of the aldehyde group and the aromatic backbone. |
| ¹³C NMR | Signal at ~191 ppm (aldehyde carbonyl carbon). Signals between 110-145 ppm (aromatic carbons). | Provides definitive evidence of the carbonyl group and the carbazole-phenyl carbon skeleton. |
| FT-IR | Strong C=O stretching band around 1690-1710 cm⁻¹. C-H stretching for aldehyde at ~2820 cm⁻¹ and ~2720 cm⁻¹. | Vibrational spectroscopy confirms the presence of the key aldehyde functional group. |
| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z = 271.10, corresponding to the molecular formula C₁₉H₁₃NO. | Determines the molecular weight and confirms the elemental composition. |
| HPLC/GC | Single major peak indicating >98% purity. | Quantifies the purity of the final compound. |
Applications in Research and Development
The unique electronic properties and functional versatility of this compound make it a valuable compound in several high-technology and biomedical fields.
Organic Electronics (OLEDs)
Carbazole derivatives are foundational materials in OLED technology due to their high thermal stability and excellent hole-transporting capabilities.[1][6] this compound serves as a key precursor for synthesizing more complex molecules used in various layers of an OLED device.[2]
-
Host Materials: The aldehyde can be used to build larger, bipolar host materials for phosphorescent emitters, aiming to create a balanced flow of charges (holes and electrons) within the emissive layer, which is crucial for high device efficiency.[7]
-
Hole Transport Layer (HTL): Modifications of this molecule can be tailored for use in the HTL, facilitating the efficient injection and transport of holes from the anode to the emissive layer.[1]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The carbazole core is a common component in TADF molecules, which are at the forefront of achieving 100% internal quantum efficiency in OLEDs. The aldehyde provides a synthetic entry point to create donor-acceptor structures necessary for the TADF mechanism.
Caption: Role of carbazole derivatives in an OLED device stack.
Drug Development and Medicinal Chemistry
Carbazole alkaloids and their synthetic derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[8] Some carbazole-based drugs, such as Celiptium and Midostaurin, have been approved for cancer treatment.[8]
While research on this compound itself is emerging, its close analogue, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has demonstrated significant antitumor activity.[8] Studies have shown that ECCA induces apoptosis (programmed cell death) and senescence in melanoma cells by activating the p53 tumor suppressor pathway.[8][9] This suggests that this compound is a promising scaffold for the development of new therapeutic agents, with the aldehyde group providing a convenient point for derivatization to optimize biological activity and pharmacokinetic properties.
Conclusion
This compound is a compound of significant scientific and commercial interest, underpinned by its utility as a versatile chemical intermediate. Its synthesis via the Vilsmeier-Haack reaction is robust and scalable, providing access to a high-purity material. The rigorous analytical characterization detailed herein ensures the reliability of the synthetic protocol. With critical applications as a precursor for advanced OLED materials and as a promising scaffold in medicinal chemistry, this compound represents a key enabling molecule for innovation in both materials science and drug development.
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Narjala, R. J., & Farook, N. A. M. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633. [Link]
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Wang, Y., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 589. [Link]
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Chahal, M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(41), 28747-28782. [Link]
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National Center for Biotechnology Information. (n.d.). Carbazole-3-carboxaldehyde. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). 9H-Carbazole, 9-phenyl-. NIST Chemistry WebBook. Retrieved January 23, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). 9-Phenyl-3-(9-phenylcarbazol-3-yl)carbazole. PubChem Compound Database. Retrieved January 23, 2026, from [Link]
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Kumar, A., et al. (2020). Carbazole – Quinoxaline Based Bipolar Host Materials for Phosphorescent Organic Light Emitting Diodes (PhOLEDs). ChemistrySelect, 5(29), 8933-8939. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Carbazole Derivatives in Modern OLED Technology. [Link]
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Volyniuk, D., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 24(15), 2821. [Link]
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Wiley-VCH GmbH. (n.d.). 9-Phenylcarbazole. SpectraBase. Retrieved January 23, 2026, from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved January 23, 2026, from [Link]
- U.S. Patent No. 6,630,254 B2. (2003).
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Wang, Y., et al. (2021). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 12(6), 589. [Link]
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Methodological & Application
Application Notes & Protocols: 9-Phenyl-9H-carbazole-3-carbaldehyde for High-Performance OLEDs
Introduction: The Pivotal Role of Carbazole Derivatives in OLED Technology
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and solid-state lighting technologies, offering superior contrast, wider viewing angles, and physical flexibility. The performance of these devices is intrinsically linked to the quality and functionality of the organic semiconductor materials used within their multilayer structures.[1] Carbazole derivatives have become a cornerstone in the field, prized for their excellent hole-transporting properties, high thermal stability, and wide energy gaps.[2][3]
This document provides a detailed technical guide on 9-Phenyl-9H-carbazole-3-carbaldehyde , a versatile building block for advanced OLED materials. Its unique structure, featuring a hole-transporting carbazole core, a bulky 9-phenyl group to ensure morphological stability, and a reactive carbaldehyde functional group, makes it an ideal precursor for synthesizing high-performance host materials and emitters, particularly for Thermally Activated Delayed Fluorescence (TADF) applications.[4] We will explore its fundamental properties and provide validated protocols for its synthesis and integration into OLED devices.
Physicochemical and Electronic Properties
This compound is a solid, crystalline powder whose properties are foundational to its function in OLEDs. The carbazole moiety is an electron-rich unit, which imparts excellent hole-transporting capabilities.[5] The phenyl group at the N9 position enhances thermal and morphological stability by preventing undesirable crystallization in thin films. Critically, the aldehyde group at the C3 position serves as a versatile synthetic handle for constructing more complex molecules.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | TCI[6] |
| Synonyms | 3-Formyl-9-phenyl-9H-carbazole | TCI[6] |
| CAS Number | 87220-68-6 | TCI[6] |
| Molecular Formula | C₁₉H₁₃NO | TCI[6] |
| Molecular Weight | 271.32 g/mol | TCI[6] |
| Appearance | White to light yellow crystalline powder | TCI[6] |
| Melting Point | 104-108 °C | TCI[6] |
Rationale for Use in OLED Applications
The strategic design of this compound makes it highly valuable for two primary roles in OLEDs: as a precursor for advanced emitters and as a component in host materials.
A Key Building Block for TADF Emitters
Third-generation OLEDs utilize TADF emitters to achieve theoretical internal quantum efficiencies of 100% by harvesting both singlet and triplet excitons.[5] Efficient TADF molecules typically consist of an electron-donating (D) and an electron-accepting (A) moiety.
-
Causality: The design principle is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). This is achieved by spatially separating the Highest Occupied Molecular Orbital (HOMO), located on the donor, from the Lowest Unoccupied Molecular Orbital (LUMO), located on the acceptor.
-
Role of 9-Phenyl-9H-carbazole: The 9-phenylcarbazole unit is an excellent electron donor.[4] The bulky phenyl group induces a twisted geometry between the carbazole donor and any subsequently attached acceptor unit. This steric hindrance is crucial for decoupling the HOMO and LUMO, thereby facilitating a small ΔEST and promoting efficient reverse intersystem crossing (RISC) from the triplet to the singlet state.[5] The carbaldehyde group is the key reactive site for attaching various electron-acceptor moieties (e.g., triazines, sulfones, benzonitriles) through reactions like Knoevenagel or Wittig condensations, allowing for the systematic tuning of emission color and TADF properties.[7]
Diagram 2: Synthetic Utility for TADF Emitters
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Application Notes & Protocols: Leveraging 9-Phenyl-9H-carbazole-3-carbaldehyde in Advanced Synthesis
Introduction: The Strategic Value of a Versatile Carbazole Building Block
In the landscape of advanced materials and pharmaceutical development, the strategic selection of molecular building blocks is paramount. 9-Phenyl-9H-carbazole-3-carbaldehyde stands out as a pivotal intermediate, offering a unique convergence of desirable physicochemical properties and synthetic versatility. Its structure is a triad of functionality:
-
A rigid, electron-rich carbazole core that imparts excellent thermal stability and hole-transporting capabilities, making it a cornerstone for optoelectronic materials.[1][2][3]
-
A 9-phenyl substituent which enhances solubility and influences the molecular packing in the solid state, a critical factor for tuning material properties.
-
A strategically positioned 3-carbaldehyde group , a versatile chemical handle for a multitude of transformations including carbon-carbon and carbon-nitrogen bond formations.[4]
This guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for utilizing this compound. The methodologies described herein are designed to be self-validating, with an emphasis on the causal logic behind experimental choices to ensure reproducibility and success.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is the foundation of successful and safe experimentation.
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 87220-68-6 | [4][5][6] |
| Molecular Formula | C₁₉H₁₃NO | [4][5][6] |
| Molecular Weight | 271.32 g/mol | [4][5][6] |
| Appearance | White to light yellow crystalline powder | [5][6] |
| Melting Point | 104.0 to 108.0 °C | [5][6] |
| Purity | >98.0% (GC) | [5] |
| Synonyms | 3-Formyl-9-phenyl-9H-carbazole | [4][5][6] |
Safety & Handling Precautions:
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dark place (<15°C is recommended). The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the aldehyde moiety.[5]
Synthetic Accessibility: The Vilsmeier-Haack Approach
This compound is most commonly synthesized via the Vilsmeier-Haack reaction, a reliable method for formylating electron-rich aromatic compounds.[7] The reaction proceeds by treating the starting material, 9-Phenyl-9H-carbazole, with a formylating agent generated in situ from phosphoryl chloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).
Causality: The carbazole ring is highly activated towards electrophilic aromatic substitution, particularly at the 3 and 6 positions, due to the electron-donating nature of the nitrogen atom. The Vilsmeier reagent, a chloroiminium ion [(CH₃)₂N=CHCl]⁺, is a mild electrophile perfectly suited for this transformation, ensuring high regioselectivity for the 3-position.
Caption: Vilsmeier-Haack formylation of 9-Phenyl-9H-carbazole.
Core Synthetic Protocols & Methodologies
The aldehyde functionality is a gateway to a vast array of derivatives. Below are detailed, field-tested protocols for key transformations.
Knoevenagel Condensation for π-Extended Systems
This reaction is fundamental for synthesizing vinyl-carbazole derivatives, which are crucial for creating materials with extended π-conjugation for applications in organic electronics.[8] The protocol involves the base-catalyzed condensation of the aldehyde with an active methylene compound.
Protocol: Synthesis of (E)-2-((9-phenyl-9H-carbazol-3-yl)methylene)malononitrile
-
Rationale: Malononitrile is chosen for its acidic α-protons, which are readily deprotonated by a weak base like piperidine to form a nucleophilic carbanion. The subsequent condensation and dehydration steps are facile, driving the reaction to completion.
-
Materials:
-
This compound (1.0 eq, e.g., 271 mg, 1.0 mmol)
-
Malononitrile (1.1 eq, e.g., 73 mg, 1.1 mmol)
-
Piperidine (catalytic amount, e.g., 0.1 eq, 10 µL)
-
Ethanol (anhydrous, ~10 mL)
-
-
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and malononitrile.
-
Add anhydrous ethanol to dissolve the reactants.
-
Add the catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature. A solid precipitate should form.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the desired vinyl-nitrile derivative.
-
-
Self-Validation/Characterization:
-
FT-IR: Appearance of a strong C≡N stretch (~2220 cm⁻¹) and disappearance of the C=O aldehyde stretch (~1690 cm⁻¹).
-
¹H NMR: Appearance of a new singlet for the vinyl proton (~7.8-8.2 ppm) and disappearance of the aldehyde proton signal (~10.0 ppm).
-
Expected Yield: >90%.
-
Caption: Workflow for Knoevenagel Condensation.
Wittig Reaction for Stilbene Analogs
The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regioselectivity.[9] This protocol is ideal for synthesizing carbazole-based stilbene analogs, which are of great interest in materials science.
Protocol: Synthesis of 3-(trans-styryl)-9-phenyl-9H-carbazole
-
Rationale: This reaction utilizes a phosphonium ylide, generated by deprotonating benzyltriphenylphosphonium chloride with a strong base. The nucleophilic ylide attacks the electrophilic aldehyde carbon, leading to a four-membered oxaphosphetane intermediate which collapses to form the desired alkene and triphenylphosphine oxide.[10][11] Using a strong base like NaOH in a two-phase system is a common and effective variation.[11][12]
-
Materials:
-
Benzyltriphenylphosphonium chloride (1.1 eq, e.g., 428 mg, 1.1 mmol)
-
This compound (1.0 eq, e.g., 271 mg, 1.0 mmol)
-
Dichloromethane (DCM, ~10 mL)
-
50% Sodium Hydroxide (w/w) aqueous solution (~2 mL)
-
-
Step-by-Step Procedure:
-
In a 50 mL flask, suspend benzyltriphenylphosphonium chloride and this compound in DCM.
-
Stir the mixture vigorously to ensure good mixing between the organic and aqueous phases.
-
Slowly add the 50% NaOH solution dropwise over 10 minutes. The ylide formation is often indicated by a color change (typically to yellow or orange).
-
Continue to stir the biphasic mixture vigorously at room temperature for 1-2 hours. Monitor by TLC.
-
After the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to separate the product from triphenylphosphine oxide.
-
-
Self-Validation/Characterization:
-
¹H NMR: Appearance of two doublets for the new vinyl protons with a large coupling constant (J ≈ 16 Hz), confirming the trans stereochemistry. Disappearance of the aldehyde proton.
-
Mass Spec: Detection of the molecular ion peak corresponding to the product's mass.
-
Expected Yield: 70-85% after purification.
-
Sources
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- 2. Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn2+ Based on Pyrano[3,2-c] Carbazole [mdpi.com]
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characterization techniques for 9-Phenyl-9H-carbazole-3-carbaldehyde
An In-Depth Guide to the Analytical Characterization of 9-Phenyl-9H-carbazole-3-carbaldehyde
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound
This compound is a vital organic intermediate, recognized for its significant role as a building block in the synthesis of advanced materials. Its unique carbazole-based structure imparts desirable photophysical and electronic properties, making it a cornerstone for developing materials used in organic light-emitting diodes (OLEDs), photovoltaics, and as probes in biomedical imaging.[1] Given its application in high-performance technologies, the unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are paramount. This guide provides a comprehensive overview of the essential analytical techniques and detailed protocols required to thoroughly characterize this compound, ensuring its quality and suitability for research and development.
This document is structured to provide not just procedural steps, but also the underlying scientific rationale for each technique, empowering researchers to interpret their data with confidence. We will explore a multi-technique approach, as no single method is sufficient for complete characterization. By integrating data from spectroscopic and chromatographic methods, a complete, validated profile of the molecule can be established.
Physicochemical and Identity Profile
A foundational step in characterization is to confirm the basic physical and chemical properties of the compound, which must align with established reference data.
| Property | Expected Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| Synonyms | 3-Formyl-9-phenyl-9H-carbazole | [2][3] |
| CAS Number | 87220-68-6 | [1][2][3] |
| Molecular Formula | C₁₉H₁₃NO | [1][2][3] |
| Molecular Weight | 271.32 g/mol | [1][2][3] |
| Appearance | White to Light yellow powder or crystal | [3] |
| Melting Point | 104 - 108 °C | [2][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Principle of the Technique
NMR operates by placing a sample in a strong magnetic field and irradiating it with radiofrequency pulses. Atomic nuclei with a non-zero spin, such as ¹H and ¹³C, absorb and re-emit this electromagnetic radiation at specific frequencies. The exact frequency (chemical shift, δ) is highly sensitive to the local electronic environment, allowing differentiation between atoms in various parts of the molecule. The integration of signal areas reveals the relative number of nuclei, and spin-spin coupling patterns (splitting) provide information about neighboring atoms.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of residual proton signals that could interfere with the analysis.
-
Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for the chemical shifts.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H spectrum first, followed by the ¹³C spectrum. Typical acquisition parameters for ¹H NMR include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Visualization of NMR Workflow
Caption: Workflow for NMR spectroscopic analysis.
Data Interpretation: Expected Signals
The structure of this compound contains several distinct proton and carbon environments that give rise to a predictable NMR spectrum.
-
¹H NMR:
-
Aldehyde Proton (-CHO): A sharp singlet is expected in the downfield region, typically between δ 9.8 - 10.2 ppm . This is highly characteristic and confirms the presence of the carbaldehyde group.
-
Aromatic Protons: A complex series of multiplets will appear between δ 7.2 - 8.8 ppm . Protons on the carbazole ring adjacent to the aldehyde group and the nitrogen atom will be the most deshielded (shifted further downfield). The protons on the N-phenyl group will also resonate in this region. 2D NMR techniques like COSY can be used to assign specific proton-proton correlations.
-
-
¹³C NMR:
-
Aldehyde Carbonyl (C=O): A signal in the far downfield region, typically δ 190 - 195 ppm .
-
Aromatic Carbons: Multiple signals between δ 110 - 150 ppm . The carbons of the carbazole and phenyl rings will appear here. The carbon atom to which the aldehyde is attached will be significantly shifted compared to other aromatic carbons.
-
Mass Spectrometry (MS): Molecular Weight Verification
Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Principle of the Technique
MS measures the mass-to-charge ratio (m/z) of ionized molecules. A sample is introduced into the instrument, where it is vaporized and ionized by one of several methods (e.g., Electron Ionization - EI, Electrospray Ionization - ESI). The resulting ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum. The peak corresponding to the intact ionized molecule is the molecular ion peak ([M]⁺ or [M+H]⁺), which directly confirms the molecular weight.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: The solution is infused into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: A high voltage is applied to the liquid to create an aerosol of charged droplets. As the solvent evaporates, ions are formed.
-
Analysis: The ions are guided into the mass analyzer. For high-resolution mass spectrometry (HRMS), an analyzer like a Time-of-Flight (TOF) or Orbitrap is used to determine the exact mass, which can be used to confirm the elemental composition.
Data Interpretation
-
Molecular Ion Peak: For this compound (C₁₉H₁₃NO), the expected monoisotopic mass is 271.100 Da. In a high-resolution mass spectrum, a peak at m/z ≈ 271.100 (for [M]⁺) or 272.107 (for [M+H]⁺) would confirm the molecular formula.
-
Isotopic Pattern: The presence of a smaller peak at [M+1] due to the natural abundance of ¹³C should be observed, further validating the elemental composition.
-
Fragmentation: Under harsher ionization conditions like EI, characteristic fragmentation patterns can emerge, such as the loss of the aldehyde group (-CHO, 29 Da) or the phenyl group (-C₆H₅, 77 Da).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Principle of the Technique
FT-IR spectroscopy works by passing infrared radiation through a sample. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds (e.g., stretching, bending). By analyzing the frequencies of absorbed radiation, one can identify the types of bonds and thus the functional groups present. An FT-IR spectrum is typically a plot of transmittance versus wavenumber (cm⁻¹).
Experimental Protocol: Attenuated Total Reflectance (ATR)
-
Background Scan: Perform a background scan of the empty ATR crystal to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.
Visualization of FT-IR Workflow
Caption: Workflow for FT-IR spectroscopic analysis.
Data Interpretation: Characteristic Absorption Bands
The FT-IR spectrum provides a molecular "fingerprint" and confirms key functional groups.[4]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3100 | C-H Stretch | Aromatic Rings |
| ~1680-1700 | C=O Stretch | Aldehyde (Conjugated) |
| ~1580-1600 | C=C Stretch | Aromatic Rings |
| ~1330-1360 | C-N Stretch | Carbazole Ring |
| ~750-850 | C-H Bend (out-of-plane) | Aromatic Substitution Pattern |
The most telling peak is the strong carbonyl (C=O) stretch around 1690 cm⁻¹, which is definitive evidence of the aldehyde group.[5] Its position indicates conjugation with the aromatic system.
UV-Visible (UV-Vis) Spectroscopy: Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like carbazoles.
Principle of the Technique
This technique measures the absorption of ultraviolet and visible light by a sample. When a molecule absorbs light of a specific wavelength, electrons are promoted from a lower energy molecular orbital (typically a π orbital in conjugated systems) to a higher energy orbital (π*). The wavelength of maximum absorption (λmax) is related to the energy gap between these orbitals. The extent of conjugation in a molecule significantly influences this energy gap; more extensive conjugation typically leads to a smaller energy gap and thus absorption at a longer wavelength (a bathochromic or red shift).[6]
Experimental Protocol
-
Solvent Selection: Choose a UV-transparent solvent, such as hexane, ethanol, or dichloromethane. Hexane is often a good choice as it is non-polar and has a low UV cutoff.[3]
-
Sample Preparation: Prepare a very dilute solution of the compound (e.g., 10⁻⁵ to 10⁻⁶ M) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).
-
Baseline Correction: Run a baseline scan using a cuvette filled only with the chosen solvent.
-
Measurement: Fill a cuvette with the sample solution and place it in the spectrophotometer. Scan a range of wavelengths (e.g., 200-500 nm) to record the absorption spectrum.
Data Interpretation
For this compound, the UV-Vis spectrum is expected to show strong absorption bands in the UV region.
-
λmax: A maximum absorption wavelength is reported at 313 nm in hexane.[3] This absorption corresponds to the π-π* transitions within the conjugated carbazole system. The presence of the phenyl and aldehyde groups influences the exact position and intensity of these bands. Carbazole derivatives are known to have characteristic absorption patterns that are sensitive to substitution.[7][8]
Purity Assessment: Chromatography and Melting Point
While spectroscopic methods confirm structure, they are not always sufficient to determine purity. Chromatography and melting point analysis are essential for this purpose.
Thin-Layer Chromatography (TLC)
-
Principle: TLC is a simple, rapid technique to separate components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel on a plate) and a mobile phase (a solvent system).
-
Protocol:
-
Dissolve a small amount of the sample in a volatile solvent like dichloromethane.
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in a sealed chamber containing an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp (254 nm and/or 365 nm).
-
-
Interpretation: A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.
Gas Chromatography (GC)
-
Principle: GC is a powerful technique for separating and quantifying volatile and thermally stable compounds. The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.
-
Interpretation: A GC analysis of a pure sample of this compound will show a single major peak at a specific retention time. The area of this peak is proportional to the amount of the compound, and commercial suppliers often use this method to certify purity above 98.0%.[2][3]
Melting Point Analysis
-
Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range (typically < 1 °C). Impurities disrupt the crystal lattice, typically causing the melting point to be depressed and the range to broaden.
-
Protocol:
-
Place a small amount of the dry, powdered sample into a capillary tube.
-
Place the tube in a calibrated melting point apparatus.
-
Heat the sample slowly (1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.
-
-
Interpretation: The literature value for the melting point is 107 °C [2][3], with a typical range of 104-108 °C .[3] A sharp melting range within these values is a strong indicator of high purity.
Data Synthesis: A Holistic Approach to Confirmation
The true power of characterization lies in integrating the data from all techniques to build an unshakeable confirmation of the compound's identity and purity. Each method provides a piece of the puzzle, and together they create a self-validating system.
Sources
- 1. Page loading... [guidechem.com]
- 2. 9-Phenyl-9H-carbazole-3-carboxaldehyde 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. 9-Phenyl-9H-carbazole-3-carboxaldehyde | 87220-68-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 8. researchgate.net [researchgate.net]
Topic: Protocol for Fabricating Devices with 9-Phenyl-9H-carbazole-3-carbaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Carbazole Scaffolds in Modern Electronics
9-Phenyl-9H-carbazole-3-carbaldehyde is a versatile organic semiconductor building block that is gaining significant attention in the field of organic electronics. The core of this molecule, the carbazole moiety, is renowned for its excellent hole-transporting properties, high thermal stability, and a wide energy gap.[1] These characteristics make it a foundational component in the design of materials for Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The addition of a phenyl group at the 9-position enhances solubility and promotes stable amorphous film formation, which is critical for device reliability. Meanwhile, the carbaldehyde group at the 3-position serves as a reactive site, allowing for the straightforward synthesis of larger π-conjugated systems.[1]
This molecule can be utilized in several ways within an electronic device:
-
As a Host Material: In phosphorescent OLEDs (PhOLEDs), the carbazole derivative can serve as a host for triplet emitters, facilitating efficient energy transfer and preventing quenching effects.[2]
-
As a Hole-Transporting Material (HTM): The electron-rich nature of the carbazole unit facilitates efficient injection and transport of holes from the anode.[1]
-
As a Synthetic Intermediate: It is a crucial building block for creating more complex, high-performance emissive or host molecules with tailored optoelectronic properties.[3]
This document provides a comprehensive guide to the characterization of this compound and detailed protocols for its integration into a multilayer OLED device via both solution-processing and thermal evaporation techniques.
Part I: Material Characterization and Physicochemical Properties
Before device fabrication, it is imperative to validate the purity and fundamental properties of the material. This ensures reproducibility and provides the foundational data needed to design an efficient device architecture.
Physicochemical Properties Summary
The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₃NO | |
| Molecular Weight | 271.32 g/mol | |
| Appearance | White to Light yellow powder/crystal | |
| Purity (by GC) | >98.0% | |
| Melting Point | 104.0 to 108.0 °C | |
| Maximum Absorption λ | 313 nm (in Hexane) |
Protocol 1: Pre-fabrication Material Analysis
Objective: To confirm the structural integrity, purity, and key energy levels of this compound.
1. Structural and Purity Verification:
- Nuclear Magnetic Resonance (NMR): Dissolve the material in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. The resulting spectra should match the expected shifts and integrations for the compound.
- Mass Spectrometry (MS): Use techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to confirm the molecular weight.
- High-Performance Liquid Chromatography (HPLC): Analyze the purity of the material by dissolving it in a suitable solvent (e.g., Tetrahydrofuran) and running it through an appropriate column to quantify any impurities.[1]
2. Photophysical Characterization:
- UV-Visible (UV-Vis) Spectroscopy: Prepare a dilute solution (e.g., 10⁻⁵ M in toluene) to measure the absorption spectrum. This helps determine the optical bandgap.
- Photoluminescence (PL) Spectroscopy: Using the same solution, excite the sample at its maximum absorption wavelength and record the emission spectrum to identify its emissive color and quantum yield.[1]
3. Thermal Properties Analysis:
- Thermogravimetric Analysis (TGA): Heat the material under a nitrogen atmosphere to determine the decomposition temperature (Td), which indicates its thermal stability. High thermal stability is crucial for both thermal evaporation processes and long-term device stability.[1][4]
- Differential Scanning Calorimetry (DSC): Heat the material to identify the glass transition temperature (Tg). A high Tg is desirable as it correlates with the morphological stability of the thin film, preventing crystallization and degradation.[1]
4. Electrochemical Analysis:
- Cyclic Voltammetry (CV): Perform CV on a thin film of the material or in a solution containing a supporting electrolyte. This technique is used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[1] These values are critical for designing the device stack to ensure efficient charge injection and transport between layers.
Part II: OLED Device Fabrication Protocols
The following protocols describe the fabrication of a standard multilayer OLED using this compound within the emissive layer (EML). The device architecture is as follows: ITO / HIL / HTL / EML / ETL / EIL / Cathode . For this guide, we will use Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) as a combined Hole-Injection and Hole-Transport Layer (HIL/HTL).
Visualizing the OLED Architecture
Caption: Standard multilayer OLED device architecture.
Protocol 2: Solution-Processed Device Fabrication
This method is ideal for rapid screening of materials and prototyping in a research environment. All steps involving organic materials should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from oxygen and moisture.
1. Substrate Cleaning (Critical Step):
- a. Place Indium Tin Oxide (ITO)-coated glass substrates in a substrate rack.
- b. Sonicate sequentially in deionized water with detergent (e.g., Hellmanex III), deionized water, acetone, and finally isopropanol (IPA), for 15 minutes each.[1][5]
- c. After the final IPA sonication, dry the substrates thoroughly with a stream of high-purity nitrogen gas.
- d. Immediately treat the substrates with UV-Ozone or oxygen plasma for 10-15 minutes. This step removes organic residues and increases the work function of the ITO, which is crucial for efficient hole injection.[1]
2. Hole-Injection Layer (HIL) Deposition:
- a. Transfer the cleaned substrates into the glovebox.
- b. Filter a PEDOT:PSS solution through a 0.45 µm PES syringe filter.
- c. Spin-coat the filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 45 seconds.[1]
- d. Anneal the substrates on a hotplate inside the glovebox at 140 °C for 15 minutes to remove residual water and solvent.[1]
3. Emissive Layer (EML) Deposition:
- a. Prepare a solution of this compound in a suitable anhydrous solvent (e.g., chlorobenzene or toluene) at a concentration of 5-10 mg/mL.
- b. Spin-coat the EML solution on top of the dried PEDOT:PSS layer at 2500 rpm for 45 seconds.
- c. Anneal the substrates at 80 °C for 10 minutes to remove the solvent.
4. ETL, EIL, and Cathode Deposition (Thermal Evaporation):
- a. Transfer the substrates to the load-lock of an adjacent thermal evaporator system with a base pressure below 5 x 10⁻⁶ Torr.
- b. Sequentially deposit the following layers without breaking the vacuum:[1][6]
- Electron-Transport Layer (ETL): Deposit ~35 nm of TPBi (1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene) at a rate of 1-2 Å/s.
- Electron-Injection Layer (EIL): Deposit ~1 nm of Lithium Fluoride (LiF) at a rate of 0.1 Å/s.
- Cathode: Deposit ~100 nm of Aluminum (Al) at a rate of 2-5 Å/s.
5. Encapsulation:
- a. Transfer the completed devices back into the glovebox.
- b. Apply a UV-curable epoxy around the active area of the device and carefully place a glass coverslip on top to seal it.
- c. Cure the epoxy with a UV lamp to protect the device from atmospheric degradation.[1]
Protocol 3: Fully Thermally Evaporated Device Fabrication
This method, also known as Physical Vapor Deposition (PVD), generally produces more uniform films and higher-performance, more reliable devices.[7][8]
1. Substrate Cleaning:
- Follow the same rigorous cleaning procedure as described in Protocol 2, Step 1.
2. Layer Deposition:
- a. Place the cleaned substrates in the holder of a high-vacuum thermal evaporator.
- b. Load the source materials into separate crucibles within the chamber: a suitable HTL (e.g., NPB), this compound (EML), TPBi (ETL), LiF (EIL), and Al (Cathode).
- c. Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
- d. Sequentially deposit the layers by heating the respective crucibles. The deposition rate and thickness must be precisely controlled using a quartz crystal microbalance. A typical device stack would be:
- HTL: 40 nm of NPB at ~1.5 Å/s.
- EML: 30 nm of this compound at ~1.5 Å/s.
- ETL: 35 nm of TPBi at ~1.5 Å/s.
- EIL: 1 nm of LiF at ~0.1 Å/s.
- Cathode: 100 nm of Al at ~3 Å/s.
3. Encapsulation:
- Remove the devices from the evaporator and encapsulate them immediately inside a glovebox as described in Protocol 2, Step 5.
Visualizing the Fabrication Workflow
Caption: General workflow for OLED fabrication.
Part III: Device Characterization
After fabrication, the devices must be characterized to evaluate their performance.
1. Electrical and Optical Measurements:
- Place the device in a measurement system, typically consisting of a source measure unit (SMU) and a photodetector or spectrometer.
- Current Density-Voltage-Luminance (J-V-L): Apply a voltage sweep to the device and simultaneously measure the current flowing through it and the light output (luminance). This provides key information about the turn-on voltage, operating voltage, and brightness.[1]
- Electroluminescence (EL) Spectrum: Measure the spectrum of the emitted light at a constant operating voltage to determine the color purity and Commission Internationale de l'Éclairage (CIE) coordinates.[6]
2. Performance Metrics Calculation:
- From the J-V-L data, calculate the key efficiency metrics:
- Current Efficiency (cd/A): Luminance divided by current density.
- Power Efficiency (lm/W): Calculated from the current efficiency and operating voltage.
- External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected.
Typical Device Performance Data Summary
The following table provides a template for summarizing the performance of a fabricated OLED.
| Metric | Symbol | Unit | Device A | Device B |
| Turn-on Voltage (@ 1 cd/m²) | V_on | Volts (V) | ||
| Maximum Luminance | L_max | cd/m² | ||
| Maximum Current Efficiency | η_c | cd/A | ||
| Maximum Power Efficiency | η_p | lm/W | ||
| Maximum EQE | η_ext | % | ||
| CIE Coordinates (x, y) | (x, y) | - |
References
-
A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. National Institutes of Health (NIH). Available from: [Link]
-
Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E66, o1885. Available from: [Link]
-
Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate. Available from: [Link]
-
9-Ethyl-9H-carbazole-3-carbaldehyde. PubMed. Available from: [Link]
-
Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available from: [Link]
-
Ikhayere, D. E., et al. (2019). Overview of thin film deposition techniques. AIMS Materials Science, 6(2), 174–199. Available from: [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. Available from: [Link]
-
Advance Deposition Techniques for Thin Film and Coating. SciSpace. Available from: [Link]
-
THIN FILM DEPOSITION TECHNIQUE: REVIEW. oaijse. Available from: [Link]
-
Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PubMed Central. Available from: [Link]
-
The Crucial Role of High-Purity Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
A Comprehensive Review On Deposition Techniques For Functional Thin Films. JoTCSTA. Available from: [Link]
-
Thin Film Deposition Techniques: A Comprehensive Review. Preprints.org. Available from: [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PubMed Central. Available from: [Link]
-
IR Spectra of this compound (2). ResearchGate. Available from: [Link]
-
Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. Designed Monomers and Polymers. Available from: [Link]
Sources
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- 2. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. ossila.com [ossila.com]
- 6. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oaijse.com [oaijse.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde
Prepared by the Office of the Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 9-Phenyl-9H-carbazole-3-carbaldehyde. Our objective is to provide actionable, field-proven insights to help you navigate common experimental challenges and optimize your reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and adapt procedures to your specific laboratory context.
Overview of the Synthetic Strategy
The most direct and widely adopted method for synthesizing this compound is the Vilsmeier-Haack formylation of a 9-Phenyl-9H-carbazole precursor. This reaction is an electrophilic aromatic substitution where the electron-rich carbazole ring is formylated using a specialized reagent generated in situ.[1][2]
The overall workflow is a two-stage process:
-
Synthesis of the 9-Phenyl-9H-carbazole Precursor: This typically involves a cross-coupling reaction, such as an Ullmann condensation or Buchwald-Hartwig amination, to form the C-N bond between carbazole and a phenyl group.[3][4] Detailed troubleshooting for this precursor synthesis is available in a separate guide.
-
Formylation of 9-Phenyl-9H-carbazole: The addition of the aldehyde group at the 3-position via the Vilsmeier-Haack reaction. This guide will focus primarily on troubleshooting and optimizing this critical step.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & FAQs: The Vilsmeier-Haack Formylation
This section addresses the most common issues encountered during the formylation of 9-Phenyl-9H-carbazole.
Q1: What is the mechanism of the Vilsmeier-Haack reaction, and why is it effective for carbazoles?
Answer: The Vilsmeier-Haack reaction involves two main stages: the formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic attack on the aromatic substrate.[1]
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a weak nucleophile, reacts with a strong electrophile like phosphorus oxychloride (POCl₃). This forms a highly electrophilic chloromethyliminium salt, commonly known as the Vilsmeier reagent . This reagent is the active formylating agent.[2]
-
Electrophilic Aromatic Substitution: The carbazole nucleus is an electron-rich aromatic system due to the lone pair of electrons on the nitrogen atom. This high electron density makes it susceptible to attack by the relatively weak Vilsmeier reagent electrophile.[5] The attack preferentially occurs at the 3 and 6 positions, which are electronically activated.
-
Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.
Carbazoles are ideal substrates because their inherent electron-rich nature overcomes the moderate electrophilicity of the Vilsmeier reagent, a hurdle that prevents this reaction from working on electron-deficient rings like nitrobenzene.[1]
Caption: Simplified mechanism of the Vilsmeier-Haack formylation reaction.
Q2: My reaction yield is poor (<50%). What are the most critical factors to check?
Answer: Low yields in this synthesis are typically traced back to a few critical parameters. Systematically verify the following:
-
Reagent Quality and Stoichiometry:
-
DMF: Use anhydrous DMF. The presence of water will consume the POCl₃ and deactivate the Vilsmeier reagent.
-
POCl₃: Use freshly distilled or a newly opened bottle of phosphorus oxychloride. POCl₃ is highly sensitive to moisture.
-
Stoichiometry: A slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the carbazole) is often used to drive the reaction to completion. An insufficient amount will result in unreacted starting material.
-
-
Temperature Control:
-
Reagent Formation: The initial reaction between DMF and POCl₃ is exothermic. This step should be performed at low temperatures (0-5 °C) to prevent uncontrolled side reactions. Add the POCl₃ slowly (dropwise) to the DMF solution.[6]
-
Formylation Step: After the Vilsmeier reagent is formed, the reaction with the carbazole may require heating. The optimal temperature depends on the specific substrate but is often in the range of 60-90 °C. Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
-
-
Reaction Atmosphere: While not as critical as in organometallic cross-coupling, performing the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent the introduction of atmospheric moisture.
-
Purity of Starting Material: Ensure your 9-Phenyl-9H-carbazole is pure. Impurities from the previous step can interfere with the formylation.
| Parameter | Recommendation | Rationale |
| Solvent (DMF) | Anhydrous Grade | Prevents premature decomposition of POCl₃ and Vilsmeier reagent. |
| POCl₃ | Freshly distilled/opened | Highly hygroscopic; moisture leads to deactivation. |
| Stoichiometry | 1.1 - 1.5 eq. of POCl₃/DMF | Ensures complete consumption of the carbazole starting material. |
| Addition Temp. | 0 - 5 °C | Controls exothermic reaction of reagent formation, minimizing byproducts. |
| Reaction Temp. | 60 - 90 °C (TLC monitored) | Provides sufficient energy for electrophilic substitution without degradation. |
| Atmosphere | Inert (N₂ or Ar) | Best practice to exclude moisture. |
Q3: I see a major byproduct in my analysis that appears to be a diformylated compound. How can I prevent this?
Answer: This is a very common issue. The carbazole ring has two highly activated positions: C3 and C6. The initial formylation at the 3-position does not sufficiently deactivate the ring to prevent a second formylation at the 6-position, leading to the formation of 9-Phenyl-9H-carbazole-3,6-dicarbaldehyde .[7][8]
Strategies to Minimize Diformylation:
-
Control Stoichiometry: This is the most critical factor. Avoid using a large excess of the Vilsmeier reagent. Start with approximately 1.1 equivalents of POCl₃. A larger excess dramatically increases the rate of the second formylation.
-
Lower Reaction Temperature: Running the reaction at the lower end of the effective temperature range can increase selectivity for the mono-formylated product.
-
Shorter Reaction Time: Monitor the reaction closely using Thin-Layer Chromatography (TLC). Stop the reaction as soon as the starting material is consumed and before the concentration of the diformylated product becomes significant.
Caption: Reaction pathway showing the formation of the desired mono- and undesired di-formylated products.
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure for a structurally similar compound, 9-ethyl-9H-carbazole-3-carbaldehyde, and is optimized for the synthesis of the target molecule.[6]
Materials:
-
9-Phenyl-9H-carbazole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) (1.1 eq)
-
Dichloromethane (DCM) or Chloroform for extraction
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 9-Phenyl-9H-carbazole (1.0 eq) in anhydrous DMF (approx. 5-10 mL per gram of carbazole).
-
Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. Slowly add POCl₃ (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 70 °C.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.
-
Workup (Hydrolysis): Once the starting material is consumed, cool the reaction mixture back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice water with vigorous stirring. A precipitate should form.
-
Neutralization: Continue stirring for 30 minutes. Carefully neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Extract the aqueous slurry with dichloromethane (3 x volume of DMF used).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
Q4: What is the most effective method to purify the crude this compound?
Answer: The choice between recrystallization and column chromatography depends on the purity of your crude product.
-
Recrystallization: If the main impurity is the starting material or the diformylated byproduct, recrystallization can be very effective. Ethanol is a commonly used solvent for this class of compounds.[6] Dissolve the crude solid in a minimum amount of hot ethanol and allow it to cool slowly. The pure mono-aldehyde, being less polar than the di-aldehyde and less soluble in cold ethanol than the starting material, should crystallize out.
-
Column Chromatography: For mixtures containing multiple impurities or if recrystallization is ineffective, flash column chromatography on silica gel is the preferred method. A gradient elution system starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity will effectively separate the non-polar starting material, the desired product, and the more polar diformylated byproduct.
Expected Characterization:
-
Appearance: White to light yellow solid.[9]
-
Melting Point: Approximately 104-108 °C.[9]
-
Purity (GC): Typically >98.0% after purification.[10]
References
- Google Patents. (2014). Preparation method of N-phenyl-3-bromocarbazole. CN103601668A.
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Das, G. K., et al. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Journal of Chemical Research, Synopses, (5), 244-245. [Link]
-
Ultimate Organic Chemistry. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. [Link]
-
Organic Chemistry Portal. Synthesis of Carbazoles. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information for a related carbazole synthesis. [Link]
-
Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1885. [Link]
- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 49, 1-330.
- Senthilkumar, P., et al. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633.
-
Wang, X., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 11(1), 51. [Link]
- Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43.
-
Das, G. K., et al. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. [Link]
- Ishikura, M., et al. (1984). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, 6, 1029-1035.
- Gu, Y., et al. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Frontiers in Chemistry, 10, 1024842.
-
CoLab. (2024). Novel Derivatives of Phenylisoxazole‐3/5‐Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. [Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 9-Phenyl-9H-carbazole-3-carboxaldehyde | 87220-68-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. labproinc.com [labproinc.com]
Technical Support Center: Optimizing Reaction Conditions for Carbazole Aldehyde Synthesis
Welcome to the technical support center for the synthesis of carbazole aldehydes. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and deepen their understanding of the underlying chemical principles. Carbazole aldehydes are pivotal intermediates in the synthesis of a wide array of biologically active compounds and functional materials. Their efficient synthesis is therefore a critical step in many research and development pipelines.
This document provides in-depth, experience-driven advice on the two most common methods for the formylation of carbazoles: the Vilsmeier-Haack reaction and the Duff reaction. We will explore the mechanistic nuances of each, provide detailed troubleshooting guides in a direct question-and-answer format, and present comprehensive FAQs to address common queries.
Section 1: The Vilsmeier-Haack Reaction: A Versatile Formylation Method
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as carbazoles.[1] The reaction utilizes a "Vilsmeier reagent," typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the carbazole ring.[2][3] Due to the electron-donating nature of the nitrogen atom in the carbazole nucleus, the 3 and 6 positions are the most electronically enriched and sterically accessible, leading to a high degree of regioselectivity.
Reaction Mechanism at a Glance
The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.[1][2][3]
-
Electrophilic Aromatic Substitution: The electron-rich carbazole ring attacks the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during the work-up to yield the desired carbazole aldehyde.[2][3]
Caption: Vilsmeier-Haack reaction workflow.
Troubleshooting Guide for the Vilsmeier-Haack Reaction
This section addresses specific issues you may encounter during the Vilsmeier-Haack formylation of carbazoles.
Question 1: I am observing low to no product formation. What are the likely causes and how can I resolve this?
Answer: This is a common issue that can often be traced back to the integrity of your reagents and reaction setup.
-
Probable Cause 1: Inactive Vilsmeier Reagent due to Moisture. The Vilsmeier reagent is highly sensitive to moisture. Any water present in your glassware, solvent (DMF), or starting material will quench the reagent, leading to a failed reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF, preferably from a freshly opened bottle or a properly stored and sealed container.
-
-
Probable Cause 2: Insufficient Reaction Temperature. While the formation of the Vilsmeier reagent is typically performed at 0°C to control the exothermic reaction, the subsequent electrophilic substitution on the carbazole ring may require gentle heating to proceed at a reasonable rate.
-
Solution: After the addition of the carbazole substrate at a low temperature, allow the reaction to warm to room temperature. If the reaction is still sluggish, as monitored by Thin Layer Chromatography (TLC), gradually increase the temperature (e.g., to 40-60°C) and continue to monitor the consumption of the starting material.
-
-
Probable Cause 3: Insufficient Amount of Vilsmeier Reagent. If the stoichiometry of the reagents is not correct, you may not be generating enough of the Vilsmeier reagent to fully convert your starting material.
-
Solution: Ensure you are using at least a stoichiometric amount of POCl₃ relative to your carbazole substrate. A slight excess (e.g., 1.1 to 1.5 equivalents) of both DMF and POCl₃ is often beneficial.
-
Question 2: My reaction is producing a significant amount of a di-formylated byproduct. How can I improve the selectivity for the mono-formylated product?
Answer: The formation of di-formylated carbazoles, typically at the 3 and 6 positions, is a known side reaction, especially with highly activated carbazole substrates.
-
Probable Cause 1: Excess of Vilsmeier Reagent. Using a large excess of the formylating agent will drive the reaction towards di-substitution.
-
Solution: Carefully control the stoichiometry of your reagents. Use close to a 1:1 molar ratio of your carbazole substrate to the Vilsmeier reagent (formed from equimolar amounts of DMF and POCl₃). You can perform a titration of the reaction by slowly adding the Vilsmeier reagent to the carbazole solution and monitoring the reaction progress by TLC.
-
-
Probable Cause 2: High Reaction Temperature or Prolonged Reaction Time. Higher temperatures and longer reaction times can provide the necessary energy to overcome the activation barrier for the second formylation.
-
Solution: Maintain a controlled, lower temperature throughout the reaction. Monitor the reaction closely by TLC and quench it as soon as the starting material has been consumed to prevent the formation of the di-formylated product.
-
Question 3: I am having difficulty with the work-up and purification of my carbazole aldehyde. What are some best practices?
Answer: A clean work-up is crucial for obtaining a pure product and simplifying the purification process.
-
Issue: The product is an oil or does not crystallize easily.
-
Solution: After quenching the reaction with a base (e.g., sodium acetate or sodium hydroxide solution) to hydrolyze the iminium intermediate, ensure complete extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Washing the combined organic layers with brine can help to remove residual water. If the product remains an oil, purification by column chromatography on silica gel is the recommended method. A gradient elution with a mixture of hexane and ethyl acetate is typically effective.
-
Vilsmeier-Haack Experimental Protocol: Synthesis of 9-Ethyl-9H-carbazole-3-carbaldehyde
This protocol provides a general procedure that can be adapted for various N-substituted carbazoles.
Materials:
-
9-Ethyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir at 0°C for 30 minutes.
-
Reaction with Carbazole: Dissolve 9-ethyl-9H-carbazole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to 0°C and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium acetate. Stir vigorously until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 9-ethyl-9H-carbazole-3-carbaldehyde.
| Reagent | Molar Equivalents | Purpose |
| 9-Ethyl-9H-carbazole | 1.0 | Substrate |
| DMF | 3.0 | Solvent and Reagent |
| POCl₃ | 1.2 | Activating Agent |
Section 2: The Duff Reaction: An Alternative for Phenolic Carbazoles
The Duff reaction is another method for the formylation of highly activated aromatic compounds, particularly phenols.[4] It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, such as trifluoroacetic acid (TFA) or acetic acid.[5][6] While generally less efficient than the Vilsmeier-Haack reaction for many carbazoles, it can be a useful alternative, especially for carbazole derivatives bearing a phenolic hydroxyl group.[4]
Mechanistic Overview
The Duff reaction is mechanistically more complex than the Vilsmeier-Haack reaction. It is generally considered to be a Mannich-type reaction where the protonated HMTA acts as the electrophile.[6] This is followed by an intramolecular redox step and subsequent hydrolysis to yield the aldehyde. The reaction typically shows a strong preference for ortho-formylation with respect to the activating group.[4]
Caption: A simplified workflow of the Duff reaction.
Troubleshooting the Duff Reaction
Question 1: The yield of my Duff reaction is very low. What can I do to improve it?
Answer: Low yields are a common drawback of the Duff reaction.[5] However, several parameters can be optimized.
-
Probable Cause 1: Insufficiently Activated Substrate. The Duff reaction generally requires a strongly electron-donating group, such as a hydroxyl group, on the aromatic ring.[4] N-alkylcarbazoles may not be sufficiently activated for this reaction to proceed efficiently.
-
Solution: This method is best suited for phenolic carbazoles. If your substrate is not highly activated, the Vilsmeier-Haack reaction is likely a better choice.
-
-
Probable Cause 2: Suboptimal Acid Catalyst and Solvent. The choice and concentration of the acid catalyst are critical.
-
Solution: While acetic acid can be used, trifluoroacetic acid (TFA) is often more effective as it can serve as both the solvent and the catalyst. Experiment with different acid concentrations and reaction temperatures to find the optimal conditions for your specific substrate.
-
-
Probable Cause 3: Incomplete Hydrolysis. The final step of the Duff reaction is the hydrolysis of an imine intermediate. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.
-
Solution: Ensure that the acidic work-up is thorough. After the initial reaction, adding water and heating for a period can help to drive the hydrolysis to completion.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: Which method should I choose for my carbazole derivative: Vilsmeier-Haack or Duff?
A1: The choice of method depends primarily on the nature of your carbazole substrate. For most N-alkyl or N-aryl carbazoles, the Vilsmeier-Haack reaction is the more reliable and higher-yielding method. The Duff reaction is typically reserved for carbazoles that are highly activated with strongly electron-donating groups, such as a hydroxyl group.
Q2: How do electron-donating or electron-withdrawing groups on the carbazole ring affect the formylation reaction?
A2: Electron-donating groups (e.g., alkyl, alkoxy) on the carbazole ring will increase the electron density of the aromatic system, making it more nucleophilic and thus more reactive towards electrophilic formylation. This generally leads to faster reaction rates and may increase the risk of di-formylation. Conversely, electron-withdrawing groups (e.g., nitro, cyano, halo) will deactivate the ring, making the formylation reaction more difficult. In such cases, harsher reaction conditions (higher temperatures, longer reaction times) may be required.
Q3: How can I confirm the identity and purity of my synthesized carbazole aldehyde?
A3: A combination of spectroscopic techniques is recommended for the characterization of your product.
-
¹H NMR Spectroscopy: The appearance of a singlet peak in the range of 9-10 ppm is characteristic of the aldehydic proton. You should also observe the expected shifts and coupling patterns for the aromatic protons on the carbazole ring.
-
¹³C NMR Spectroscopy: A signal in the range of 190-200 ppm is indicative of the carbonyl carbon of the aldehyde.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1715 cm⁻¹ corresponds to the C=O stretching vibration of the aldehyde.[7]
-
Mass Spectrometry (MS): This will allow you to confirm the molecular weight of your product.
Q4: Can I perform N-formylation on the carbazole nitrogen using these methods?
A4: The Vilsmeier-Haack and Duff reactions are designed for C-formylation of the aromatic ring. For N-formylation of the carbazole nitrogen, different reagents are required. A common method for N-formylation is the use of neat formic acid.[8] It is important to distinguish between these two types of formylation reactions.
References
-
Khan, M. U. R., Khan, A. A., Shehzadi, S. A., Ullah, R., Munawar, K. S., & Irfan, M. (2024). Synthesis and Characterization of Novel Carbazole Based Dyes. Asian Journal of Chemistry, 36(11), 3031-3036. [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Chakrabarty, M., Khasnobis, S., Harigaya, Y., & Konda, Y. (2010). Neat Formic Acid: an Excellent N-Formylating Agent for Carbazoles, 3-Alkylindoles, Diphenylamine and Moderately Weak Nucleophilic Anilines. ChemInform, 41(22). [Link]
-
Kag, B., Shimizu, Y., Tamura, Y., Fukuda, E., Hamamoto, K., Uchida, Y., Yasuno, Y., Nakayama, A., Satoh, T., Kuse, M., & Shinada, T. (2022). Formylation Reaction of Amines Using N-Formylcarbazole. Chemical & Pharmaceutical Bulletin, 70(7), 492-497. [Link]
-
Das, G. K., Choudhury, B., Das, K., & Prasad Das, B. (1999). Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. Journal of Chemical Research, Synopses, (4), 244-245. [Link]
-
Wikipedia. (2023, December 2). Vilsmeier–Haack reaction. In Wikipedia. [Link]
-
Grimblat, N., & Simonetti, S. O. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry, 14(44), 10445-10454. [Link]
-
Wikipedia. (2023, May 29). Duff reaction. In Wikipedia. [Link]
-
Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Duff reaction - Wikipedia [en.wikipedia.org]
- 5. asianpubs.org [asianpubs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 9-Phenyl-9H-carbazole-3-carbaldehyde
Welcome to the technical support center for 9-Phenyl-9H-carbazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a molecule combining a stable carbazole core with a reactive aldehyde functional group, understanding its potential degradation pathways is crucial for ensuring experimental reproducibility and the integrity of your results.
This document provides a structured overview of the potential degradation pathways, frequently asked questions (FAQs) regarding compound stability and handling, and detailed troubleshooting guides for common issues encountered during its use.
I. Understanding the Stability of this compound
This compound is a versatile organic compound used in various research and development applications, particularly in materials science and medicinal chemistry. Its stability is dictated by the interplay of its three key structural components: the carbazole nucleus, the N-phenyl substituent, and the C-3 carbaldehyde group. While the carbazole core is known for its relative thermal and chemical stability, the aldehyde group is susceptible to various degradation reactions.
The primary modes of degradation to consider are oxidative, photolytic, and to a lesser extent, hydrolytic and thermal pathways. The following sections will delve into these pathways and provide practical advice for mitigating degradation.
II. Potential Degradation Pathways
Based on the chemical nature of the molecule, several degradation pathways can be anticipated under common experimental and storage conditions.
A. Oxidative Degradation
The aldehyde functional group is the most susceptible part of the molecule to oxidation. This is a common issue with aromatic aldehydes, which can be oxidized to the corresponding carboxylic acid, especially in the presence of atmospheric oxygen.[1]
-
Primary Degradation Product: 9-Phenyl-9H-carbazole-3-carboxylic acid.
-
Mechanism: The oxidation can be initiated by light, heat, or trace metal impurities and proceeds via a radical chain mechanism.
-
Significance: This is often the most prevalent degradation pathway observed during storage and in solution if not handled under an inert atmosphere.
Diagram: Oxidative Degradation Pathway
Caption: General scheme for photodegradation.
C. Thermal Degradation
The carbazole moiety itself is generally thermally stable. [2]However, the aldehyde group can be more susceptible to thermal decomposition. At elevated temperatures, decomposition and condensation reactions can occur. [3]
-
Potential Degradation Products: At very high temperatures, cleavage of the C-N and C-C bonds of the carbazole ring can occur, leading to fragmentation. The aldehyde group may also undergo decarbonylation.
-
Mechanism: High thermal energy can lead to homolytic bond cleavage, initiating radical chain reactions.
-
Significance: This is primarily a concern during high-temperature reactions or analytical techniques such as gas chromatography (GC) if the injection port temperature is too high.
III. Frequently Asked Questions (FAQs)
Q1: My solid sample of this compound has turned slightly yellow/brown upon storage. Is it still usable?
A1: A color change often indicates the onset of degradation, most likely due to slow oxidation of the aldehyde group or minor photodegradation. For sensitive applications requiring high purity, it is advisable to purify the material before use, for example, by recrystallization or column chromatography. For less sensitive applications, you may be able to proceed, but be aware of the potential presence of impurities. To confirm the purity, we recommend running an analytical check (e.g., HPLC, LC-MS, or NMR).
Q2: I am dissolving the compound in an organic solvent, and the solution is turning yellow over time, even when stored in the dark. What is happening?
A2: This is likely due to oxidation by dissolved oxygen in the solvent. Many common laboratory solvents contain dissolved air. For preparing stock solutions for long-term storage, it is crucial to use degassed solvents and store the solution under an inert atmosphere (e.g., nitrogen or argon).
Q3: Is this compound sensitive to acidic or basic conditions?
A3: While the carbazole nitrogen is not strongly basic, the overall stability of the molecule can be affected by pH. Under strongly acidic conditions, the aldehyde group is generally stable. However, under strongly basic conditions, aromatic aldehydes can undergo reactions like the Cannizzaro reaction if they lack an alpha-hydrogen, which is the case here. It is always recommended to perform small-scale pilot reactions to assess stability under your specific acidic or basic conditions.
Q4: What are the recommended storage conditions for this compound?
A4: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, storing under an inert atmosphere (nitrogen or argon) is highly recommended to prevent oxidation.
Q5: What analytical techniques are best for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent technique for monitoring the purity and detecting the formation of degradation products over time. [4]The appearance of new peaks or a decrease in the area of the main peak indicates degradation. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly valuable. [5]Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess the purity of the solid material.
IV. Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during the handling and use of this compound.
Guide 1: Inconsistent Results in Biological or Material Science Assays
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| Poor reproducibility between experiments. | Degradation of stock solution. The compound may be degrading in solution over time, leading to a lower effective concentration in later experiments. | 1. Prepare fresh stock solutions for each experiment or for a limited series of experiments. 2. Use degassed solvents to prepare stock solutions to minimize oxidation. 3. Store stock solutions under an inert atmosphere (N₂ or Ar) and in amber vials to protect from air and light. 4. Monitor stock solution purity periodically using HPLC. |
| Lower than expected activity or performance. | Oxidation of the aldehyde. The primary degradation product, the carboxylic acid, will likely have different biological or electronic properties. | 1. Confirm the purity of the starting material before preparing solutions. If necessary, purify by recrystallization or chromatography. 2. Handle the solid compound and prepare solutions in a glove box or under a stream of inert gas to minimize exposure to air. [6][7] |
Guide 2: Appearance of Unknown Peaks in Chromatographic Analysis (HPLC/LC-MS)
| Symptom | Potential Cause | Troubleshooting Steps & Rationale |
| A new, more polar peak is observed. | Oxidation to the carboxylic acid. Carboxylic acids are generally more polar than their corresponding aldehydes and will have a shorter retention time on a reverse-phase HPLC column. | 1. Analyze the sample by LC-MS to determine the mass of the new peak. The expected mass for 9-Phenyl-9H-carbazole-3-carboxylic acid (C₁₉H₁₃NO₂) is 287.09 g/mol . 2. Synthesize or purchase a standard of the suspected carboxylic acid to confirm its identity by co-injection. |
| Multiple new peaks appear after exposure to light. | Photodegradation. Exposure to ambient or UV light can lead to a complex mixture of degradation products. | 1. Repeat the experiment with light-sensitive handling procedures: use amber glassware, cover setups with aluminum foil, and work in a dimly lit area. 2. Compare the chromatograms of a light-exposed sample and a protected sample to confirm that the new peaks are due to photodegradation. |
| Degradation is observed during GC analysis. | Thermal degradation in the injection port. The compound may be degrading at the high temperatures of the GC inlet. | 1. Lower the injection port temperature in increments to find a temperature that allows for volatilization without causing degradation. 2. Consider using a less thermally demanding analytical technique such as HPLC or LC-MS if the compound proves to be too thermally labile for GC. |
Experimental Protocol: Preparation and Storage of a Stock Solution
-
Solvent Degassing: Take a suitable volume of your chosen solvent (e.g., HPLC-grade DMSO, DMF, or acetonitrile) in a flask. Degas the solvent by sparging with a gentle stream of nitrogen or argon for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Weighing the Compound: In a glove box or under a positive pressure of inert gas, accurately weigh the desired amount of this compound into an amber glass vial.
-
Dissolution: Using a gas-tight syringe, transfer the required volume of the degassed solvent to the vial containing the compound. Cap the vial tightly and mix until the solid is completely dissolved.
-
Storage: Store the stock solution at the recommended temperature (typically -20°C for long-term storage), ensuring the vial is tightly sealed to prevent solvent evaporation and ingress of air.
Diagram: Workflow for Handling Air-Sensitive Aldehydes
Sources
- 1. researchgate.net [researchgate.net]
- 2. Carbazole and dibenzo[b,d]furan-based hole transport materials with high thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. emerald.com [emerald.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 6. fauske.com [fauske.com]
- 7. ehs.umich.edu [ehs.umich.edu]
Technical Support Center: 9-Phenyl-9H-carbazole-3-carbaldehyde
Welcome to the dedicated technical support guide for 9-Phenyl-9H-carbazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile intermediate. Our goal is to provide you with not just protocols, but the underlying chemical principles to ensure the stability and integrity of your compound in solution, thereby guaranteeing the reliability and reproducibility of your experimental outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered stability problems in a direct question-and-answer format.
Question: My solution of this compound has changed color (e.g., from colorless/pale yellow to a darker yellow or brown) and a new, more polar spot has appeared on my TLC analysis. What is the likely cause?
Answer: This is a classic indicator of oxidative degradation. The aldehyde functional group (-CHO) on your molecule is susceptible to oxidation, particularly in the presence of atmospheric oxygen. The primary degradation product is the corresponding carboxylic acid, 9-Phenyl-9H-carbazole-3-carboxylic acid. This process can be accelerated by light and trace metal impurities. The compound is explicitly noted as being "Air Sensitive"[1][2].
Immediate Corrective Actions:
-
Verify Purity: Before preparing a new solution, confirm the purity of your starting material. If it has been stored improperly, it may have already partially oxidized.
-
Inert Atmosphere is Crucial: Discard the degraded solution. Prepare a fresh solution using a solvent that has been thoroughly degassed (see protocol below) and conduct all manipulations under an inert atmosphere (e.g., Nitrogen or Argon).
-
Protect from Light: Ensure your solution is stored in an amber vial or a clear vial wrapped completely in aluminum foil to prevent photochemically initiated degradation.
-
Consider an Antioxidant: For long-term storage or demanding applications, the addition of a radical-scavenging antioxidant like Butylated hydroxytoluene (BHT) is highly recommended.
Understanding the Core Degradation Pathways
An effective stabilization strategy is built upon a solid understanding of the degradation mechanisms. For this compound, two primary pathways are of concern.
Oxidative Degradation (Autoxidation)
Aldehydes can react with molecular oxygen in a free-radical chain reaction, a process known as autoxidation.[3] This is the most common degradation pathway. The process involves an initiation step to form a radical, followed by a propagation cycle that consumes the aldehyde and oxygen to produce a peroxy acid, which then oxidizes another molecule of the aldehyde to the final carboxylic acid product.
Caption: Oxidative degradation pathway of aldehydes.
Photodecomposition
The carbazole moiety exhibits strong absorption in the UV region (λmax ≈ 313-329 nm).[1][4] While the carbazole ring system itself is robust, the absorbed photonic energy can be transferred, promoting the homolytic cleavage of the aldehydic C-H bond. This initiates the free-radical oxidation described above or leads to other, more complex photochemical reactions. Standard guidelines for photostability testing recommend controlled exposure to both visible and UV light to assess potential degradation.[5][6]
Experimental Protocol: Preparation of a Stabilized Stock Solution
This protocol outlines a self-validating system for preparing and storing solutions of this compound to maximize stability.
Workflow Diagram
Caption: Workflow for preparing a stabilized solution.
Step-by-Step Methodology
-
Materials Selection:
-
Solvent: Choose a high-purity (>99.8%), anhydrous, aprotic solvent such as toluene, dioxane, or tetrahydrofuran (THF). If using THF, ensure it is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides.
-
Vial: Use an amber glass vial with a polytetrafluoroethylene (PTFE)-lined screw cap to prevent light exposure and ensure an inert seal.
-
Antioxidant (Optional): A stock solution of Butylated hydroxytoluene (BHT) in the chosen solvent can be prepared for easy addition.
-
-
Solvent Preparation (Degassing):
-
Method A (Sparging): Place the solvent in a Schlenk flask and bubble dry nitrogen or argon gas through it via a long needle for at least 30 minutes. This displaces dissolved oxygen.
-
Method B (Freeze-Pump-Thaw): For the most rigorous oxygen removal, subject the solvent in a Schlenk flask to at least three freeze-pump-thaw cycles.
-
-
Solution Preparation:
-
Accurately weigh the desired amount of solid this compound into the amber vial.
-
Optional: If using an antioxidant, add the appropriate volume of the BHT stock solution to achieve a final concentration of 0.01-0.1 mol%.
-
Establish an inert atmosphere in the vial by gently flushing with nitrogen or argon.
-
Using a gas-tight syringe or cannula transfer, add the required volume of degassed solvent to the vial.
-
Immediately cap the vial tightly.
-
Agitate the vial using a vortex mixer or brief sonication until the solid is completely dissolved.
-
-
Storage:
-
Wrap the cap/vial junction with Parafilm® for an extra layer of protection against air ingress.
-
Store the solution in a refrigerator or freezer (ideally <4 °C). The supplier recommends storing the solid at <15°C.[1]
-
When using the solution, allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution. Briefly flush the headspace with inert gas before re-sealing.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the best solvent for this compound?
-
Aprotic, non-halogenated solvents like Toluene, THF, Dioxane, and Hexane are excellent choices.[1] They are chemically compatible and, when properly prepared, minimize degradation risks. Avoid chlorinated solvents (e.g., DCM, Chloroform) for long-term storage as they can generate acidic impurities.
-
-
Q2: Is it absolutely necessary to use an inert atmosphere?
-
Yes. Given that the compound is designated as "Air Sensitive," this is the single most critical step to prevent oxidative degradation.[2] Skipping this step will almost certainly lead to compromised solution integrity over time.
-
-
Q3: How do I choose an antioxidant and what concentration is appropriate?
-
Phenolic antioxidants like BHT or hindered phenols such as Irganox 1010 are effective radical scavengers.[7][8] A concentration range of 0.01 to 0.1 mol% relative to your carbazole compound is typically sufficient without interfering with most subsequent reactions. Always run a control experiment to ensure the antioxidant does not affect your specific application.
-
-
Q4: How can I monitor the stability of my solution?
-
Regularly analyze your solution using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, you will observe the appearance of a new, more polar spot (lower Rf value) corresponding to the carboxylic acid. For HPLC, a new peak with a shorter retention time (on a reverse-phase column) will appear and grow over time as the parent compound's peak diminishes.
-
-
Q5: My downstream application uses a protic solvent like methanol. Can I still stabilize the compound?
-
You can prepare a concentrated stock solution in a stabilized aprotic solvent (e.g., THF) following the protocol above. This stable stock can then be diluted into the protic solvent immediately before use. Avoid long-term storage in protic solvents, as they can reversibly form hemiacetals with the aldehyde group.[9]
-
Data Summary: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Solvent Type | High-Purity, Anhydrous Aprotic (Toluene, THF, Dioxane) | Minimizes side reactions and oxidative potential. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric oxygen, the primary degradation driver.[2] |
| Light Exposure | Store in Amber Vials or Protect from Light | Prevents initiation of photochemical degradation pathways.[6] |
| Temperature | ≤ 4°C (Refrigerated) | Reduces the kinetic rate of all potential degradation reactions. |
| Additives | 0.01-0.1 mol% BHT (Optional) | Scavenges residual free radicals to inhibit autoxidation chain reactions.[8] |
References
-
Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E66, o1885. [Link]
-
ResearchGate. (n.d.). Photophysical data for 9-phenyl-9H-carbazole-based o-carboranyl compounds.[Link]
-
ResearchGate. (n.d.). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde.[Link]
-
Ghosal, D., et al. (2010). Bacterial Degradation of Aromatic Compounds. PMC - NIH. [Link]
-
Ashenhurst, J. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Master Organic Chemistry. [Link]
-
Siracusa, V., & Blanco, I. (2020). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. MDPI. [Link]
-
LibreTexts Chemistry. (2023). Reactivity of Aldehydes & Ketones. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Aldehydes and Ketones. [Link]
-
Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole. PMC - PubMed Central. [Link]
-
Diaz, E., et al. (2013). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. SpringerLink. [Link]
- Patai, S. (Ed.). (1970). The Chemistry of the Carbonyl Group. John Wiley & Sons.
-
ResearchGate. (n.d.). Natural antioxidants as stabilizers for polymers.[Link]
-
ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen.[Link]
-
Westin, J. (n.d.). Aldehydes And Ketones Important Reactions. Jack Westin. [Link]
-
Lobo, I. P., et al. (2021). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. NIH. [Link]
-
Fisher Scientific. (n.d.). 9-Phenyl-9H-carbazole-3-carboxaldehyde 98.0+%, TCI America™.[Link]
-
BfArM. (2023). Guideline on Photostability Testing.[Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice.[Link]
Sources
- 1. 9-Phenyl-9H-carbazole-3-carboxaldehyde | 87220-68-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
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- 6. q1scientific.com [q1scientific.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. jackwestin.com [jackwestin.com]
Technical Support Center: Troubleshooting OLED Device Fabrication with Carbazole Hosts
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for OLED fabrication utilizing carbazole-based host materials. This guide is designed for researchers and scientists to navigate the complexities of device fabrication, offering in-depth, field-proven insights in a direct question-and-answer format. Our focus is on explaining the causality behind experimental phenomena and providing robust, self-validating protocols to enhance the reliability and performance of your devices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical properties of a carbazole host material for high-performance Phosphorescent OLEDs (PhOLEDs)?
A suitable carbazole host should possess four key properties:
-
High Triplet Energy (E_T): The host's triplet energy must be higher than that of the phosphorescent guest (dopant). This is crucial to ensure efficient and complete energy transfer from the host to the guest and to prevent back-energy transfer, which would quench the emission.[1][2]
-
Appropriate Frontier Molecular Orbital (FMO) Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) levels must be well-aligned with the adjacent charge-transport layers.[3] Proper HOMO alignment with the hole-transport layer (HTL) facilitates efficient hole injection, while LUMO alignment with the electron-transport layer (ETL) aids electron injection, both contributing to a lower turn-on voltage.[1][3]
-
Balanced Charge Transport: Carbazole moieties are inherently better at transporting holes. An ideal host should exhibit bipolar charge transport characteristics (transporting both holes and electrons effectively) to ensure that the charge recombination zone is centered within the emissive layer (EML).[1] This balance prevents exciton quenching at the EML interfaces and reduces efficiency roll-off.[4]
-
High Thermal and Morphological Stability: A high glass transition temperature (T_g) is essential for forming stable, uniform amorphous films that resist crystallization or phase separation during device operation, which would otherwise lead to degradation and shortened device lifetime.[1][3]
Q2: What is efficiency roll-off, and how is it related to the carbazole host?
Efficiency roll-off is the decrease in external quantum efficiency (EQE) as the brightness (luminance) or current density increases. In PhOLEDs, this is primarily caused by quenching mechanisms that dominate at high exciton densities.[5] The main culprits are:
-
Triplet-Triplet Annihilation (TTA): Two triplet excitons interact, with one or both decaying non-radiatively.[5][6]
-
Triplet-Polaron Quenching (TPQ): A triplet exciton is quenched by a charge carrier (a polaron).[5]
The carbazole host plays a direct role. A host with imbalanced charge transport (e.g., hole-dominant) can lead to an accumulation of holes within the EML, increasing the probability of TPQ.[5] Furthermore, the host's molecular structure and film morphology can influence the rate of TTA.[5] Utilizing bipolar host materials or co-host systems can improve charge balance, broaden the recombination zone, and thereby mitigate efficiency roll-off.[1][2]
Q3: How critical is the purity of the carbazole host material?
It is absolutely critical. Impurities in the source material, even in trace amounts, can severely degrade device performance by acting as charge traps or non-radiative recombination centers (quenching sites).[7] These traps can impede charge transport, leading to higher operating voltages, and can also provide pathways for device degradation, resulting in a significantly shorter operational lifetime.[1][7] Commercial carbazole can sometimes contain isomeric impurities that affect luminescent properties.[1] Therefore, purification of materials via methods like temperature gradient sublimation is a mandatory step before device fabrication.[7]
In-Depth Troubleshooting Guides
Problem 1: High Device Turn-On Voltage
A high turn-on voltage suggests a significant barrier to charge injection or poor charge transport within the device.
Potential Cause A: Energy Level Misalignment
-
Causality: A large energy barrier (>0.3 eV) between the HOMO of the HTL and the HOMO of the carbazole host will impede hole injection into the EML. Similarly, a large barrier between the LUMO of the ETL and the LUMO of the host will hinder electron injection.[3] This forces a higher voltage to be applied to overcome the injection barrier.
-
Troubleshooting Protocol:
-
Verify Energy Levels: Characterize the HOMO/LUMO levels of your carbazole host and adjacent layer materials using cyclic voltammetry (CV) and UV-Vis absorption spectroscopy.
-
Material Selection: Compare your experimental values to literature data for other available transport materials. Select HTL and ETL materials with energy levels that are better aligned with your host.
-
Interface Engineering: Consider inserting a thin hole-injection layer (HIL) or electron-injection layer (EIL) to create a stepped energy cascade, which smooths the transition for charge carriers.
-
Potential Cause B: Material Contamination
-
Causality: Impurities create deep trap states within the host material's bandgap. Injected charges become trapped in these states and do not contribute to transport until a sufficiently high electric field is applied to de-trap them, resulting in a higher turn-on voltage.[7]
-
Troubleshooting Protocol:
-
Purity Verification: Analyze the purity of your carbazole host material using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[7]
-
Material Purification: If impurities are detected, purify the material using temperature gradient sublimation. This process separates materials based on their sublimation temperatures, effectively removing impurities.
-
Problem 2: Low External Quantum Efficiency (EQE)
Low EQE indicates that a significant portion of the electrical charge is not being converted into emitted photons.
Potential Cause A: Inefficient Exciton Confinement
-
Causality: If the triplet energy (E_T) of the carbazole host is lower than that of the phosphorescent guest, triplet excitons formed on the host can transfer their energy to the guest, but excitons on the guest can also transfer their energy back to the host non-radiatively.[1] This "back transfer" is a major quenching pathway that kills efficiency.
-
Troubleshooting Protocol:
-
Confirm Triplet Energies: Measure the low-temperature (77 K) phosphorescence spectrum of your host material to determine its E_T.
-
Select a High-E_T Host: Ensure the host's E_T is at least 0.2 eV higher than the guest's E_T. Refer to the data table below for common host materials.
-
| Host Material | Full Name | HOMO (eV) | LUMO (eV) | Triplet Energy (E_T) (eV) | T_g (°C) |
| CBP | 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | ~5.9 - 6.1 | ~2.4 - 2.9 | ~2.56 | 110 |
| mCP | 1,3-Bis(N-carbazolyl)benzene | ~6.0 - 6.2 | ~2.4 - 2.9 | ~2.91 | 60 |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | ~5.7 - 5.9 | ~2.4 | ~2.84 | 151 |
| p-CbzBiz | Carbazole/benzimidazole derivative | ~5.9 | ~2.2 | ~2.7 | >150 |
Note: HOMO/LUMO values can vary slightly depending on the measurement technique and film morphology. Data compiled from sources.[3][8][9]
Potential Cause B: Imbalanced Charge Transport
-
Causality: Standard carbazole hosts like CBP are predominantly hole-transporting. This imbalance causes electrons and holes to recombine near the EML/ETL interface. Excitons formed at this interface are more susceptible to quenching by the ETL material or accumulated charges.[1][4]
-
Troubleshooting Protocol:
-
Use Bipolar Hosts: Synthesize or purchase a bipolar host that incorporates both an electron-donating carbazole unit and an electron-withdrawing unit (e.g., triazine, phosphine oxide).[1] This balances charge flux and centers the recombination zone.
-
Employ a Mixed-Host System: Blend your carbazole host (hole-transporting) with an electron-transporting material within the EML to form an "exciplex-forming co-host" system, which can improve charge balance.[1]
-
Optimize Layer Thickness: Systematically vary the thickness of the HTL and ETL to shift the location of the recombination zone away from the interfaces and into the center of the EML.
-
A logical workflow for troubleshooting low device efficiency.
Caption: Workflow for troubleshooting low external quantum efficiency (EQE).
Problem 3: Rapid Device Degradation and Short Lifetime
Device lifetime (often reported as T50, the time for luminance to drop to 50% of its initial value) is a critical metric.[10] Rapid degradation points to either environmental contamination or intrinsic instabilities.
Potential Cause A: Environmental Contamination
-
Causality: Organic materials, particularly the reactive low-work-function cathodes (e.g., LiF/Al), are highly susceptible to oxidation and hydrolysis upon exposure to trace amounts of oxygen and water.[10] This leads to the growth of non-emissive regions ("dark spots") and a rapid decline in overall device performance.[11]
-
Troubleshooting Protocol:
-
Inert Environment Fabrication: Conduct all fabrication steps, from organic deposition to cathode evaporation and encapsulation, inside a high-purity inert-atmosphere glovebox (O_2 < 1 ppm, H_2O < 1 ppm).[11]
-
Improve Encapsulation: Use a robust encapsulation method. A glass lid sealed with UV-cured epoxy is standard. For advanced applications, consider thin-film encapsulation (TFE) deposited directly on the device.
-
Inspect for Defects: Carefully inspect the encapsulation layer for any cracks or delamination that could serve as ingress pathways for contaminants.[7]
-
Potential Cause B: Intrinsic Material Instability
-
Causality: The chemical bonds within the carbazole molecule itself can be unstable under electrical stress. For example, the C-N bond can be susceptible to cleavage, leading to the formation of radical species that act as luminescence quenchers.[11] This degradation is often accelerated by the high energy of blue emission.[11][12]
-
Troubleshooting Protocol:
-
Material Design: If synthesizing materials, consider molecular designs that enhance bond stability, such as using fused-ring carbazole derivatives which offer greater structural rigidity.[1]
-
Efficient Host-Guest System: Ensure very efficient and rapid energy transfer from the host to the guest. This minimizes the time the host molecule spends in an excited state, reducing the probability of exciton-induced degradation.[11][13]
-
Thermal Management: High operating temperatures can accelerate chemical degradation. Operate the device at a lower current density or improve the heat sinking of the device substrate.[7]
-
Potential Cause C: Morphological Instability
-
Causality: Amorphous organic films are in a metastable state. Over time, or accelerated by heat from device operation, these films can crystallize. The formation of grain boundaries creates trap sites and non-emissive pathways, leading to device failure. Hosts with a low T_g are particularly prone to this.[1]
-
Troubleshooting Protocol:
-
Select High-T_g Host: Choose a carbazole host with a T_g well above the expected operating temperature of the device (ideally >120 °C).[1]
-
Optimize Deposition: Control the substrate temperature and deposition rate during thermal evaporation. A slower deposition rate can sometimes lead to more stable film morphology.
-
Post-Fabrication Analysis: Use Atomic Force Microscopy (AFM) to analyze the film morphology of the emissive layer in a degraded device to look for evidence of crystallization.[7]
-
Experimental Protocols & Workflows
Protocol 1: Standard OLED Fabrication by Thermal Evaporation
This protocol outlines the fundamental steps for fabricating a multi-layer OLED in a high-vacuum environment.
-
Substrate Cleaning:
-
Sequentially sonicate patterned Indium Tin Oxide (ITO) glass substrates in a cleaning agent (e.g., Hellmanex solution), deionized water, and isopropyl alcohol (15 minutes each).[11]
-
Dry the substrates thoroughly with a nitrogen gun.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes. This step cleans residual organic contaminants and increases the work function of the ITO to improve hole injection.[11]
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).[11]
-
Sequentially deposit the organic layers (e.g., HTL, EML, ETL) by resistively heating the source materials in appropriate crucibles (e.g., alumina or tungsten boats).
-
For the EML, co-evaporate the carbazole host and the phosphorescent guest from separate sources. The doping concentration is controlled by their relative deposition rates.
-
Monitor the deposition rate (typically 0.5-2.0 Å/s) and final thickness of each layer using a calibrated quartz crystal microbalance.[11]
-
-
Cathode Deposition:
-
Without breaking vacuum, deposit the cathode. A common cathode is a thin layer of LiF (1 nm) followed by a thicker layer of Al (100 nm).
-
-
Encapsulation:
-
Immediately transfer the completed devices into an inert-atmosphere glovebox without exposure to ambient air.
-
Apply a UV-curable epoxy around the device perimeter and place a glass coverslip on top. Cure the epoxy with a UV lamp to seal the device.[11]
-
A simplified representation of the vacuum thermal evaporation process for OLED fabrication.
Caption: Key components in a vacuum thermal evaporation system for OLEDs.
References
- troubleshooting poor performance of 9-Phenylcarbazole based OLEDs - Benchchem.
- Technical Support Center: Degradation of 9-Phenylcarbazole in OLED Devices - Benchchem.
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review - MDPI. [Link]
-
Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed. [Link]
-
Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - MDPI. [Link]
-
Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - NIH. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - RSC Publishing. [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives - MDPI. [Link]
-
Exciplex-Forming Systems of Physically Mixed and Covalently Bonded Benzoyl-1 H -1,2,3-Triazole and Carbazole Moieties for Solution-Processed White OLEDs - ResearchGate. [Link]
-
Efficiency Roll-Off in Blue Emitting Phosphorescent Organic Light Emitting Diodes with Carbazole Host Materials - ResearchGate. [Link]
-
Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers - ACS Publications. [Link]
-
A Comparative Study of Ir(dmpq)2(acac) Doped CBP, mCP, TAPC and TCTA for Phosphorescent OLEDs - ResearchGate. [Link]
-
How to improve the quality of thin films deposition by thermal evaporation method - ResearchGate. [Link]
-
Exciplex-Forming Systems of Physically Mixed and Covalently Bonded Benzoyl-1H-1,2,3-Triazole and Carbazole Moieties for Solution-Processed White OLEDs - ACS Publications. [Link]
-
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging - ACS Publications. [Link]
- Carbazole compounds, synthesis and application thereof in OLEDs - Google P
-
OPTIMIZATION OF THERMAL EVAPORATION PROCESS OF GOLD DEPOSITION FOR PEROVSKITE SOLAR CELLS - ResearchGate. [Link]
-
Highly efficient triazine/carbazole-based host material for green phosphorescent organic light-emitting diodes with low efficiency roll-off - ResearchGate. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PubMed Central. [Link]
-
Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials - ACS Publications. [Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC. [Link]
-
What are the parameters for coating SiO2 thin film using a Thermal Evaporator? - ResearchGate. [Link] 23.[8]‐Cyclo‐2,7‐Carbazole as Host Material in High‐Efficiency Phosphorescent OLEDs - ResearchGate. [Link]
-
OLEDs based on the emission of interface and bulk exciplexes formed by cyano-substituted carbazole derivative - KTU ePubl. [Link]
-
Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes - NIH. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - ResearchGate. [Link]
-
(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications - MDPI. [Link]
-
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging - ACS Publications. [Link]
-
HOMO and LUMO distribution in (a) 15 and (b) 16 host materials - ResearchGate. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - RSC Publishing. [Link]
-
Pyridine Bridging Diphenylamine-Carbazole with Linking Topology as Rational Hole Transporter for Perovskite Solar Cells Fabrication - PubMed. [Link]
-
Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs - PubMed. [Link]
-
Causes of efficiency roll-off in phosphorescent organic light emitting devices - ResearchGate. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 8. Carbazole/Benzimidazole-Based Bipolar Molecules as the Hosts for Phosphorescent and Thermally Activated Delayed Fluorescence Emitters for Efficient OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Formylation of 9-Phenylcarbazole
Welcome to the technical support guide for the formylation of 9-phenylcarbazole. This resource is designed for researchers, medicinal chemists, and materials scientists who utilize this important synthetic step. The Vilsmeier-Haack reaction is the most common and effective method for this transformation; however, like any chemical reaction, it is prone to side reactions and challenges that can impact yield, purity, and reproducibility.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory. We will delve into the causality behind these issues and provide field-proven protocols to ensure you achieve your desired product, 9-phenyl-9H-carbazole-3-carbaldehyde, with high selectivity and yield.
Frequently Asked Questions & Troubleshooting
Q1: I'm observing a significant amount of a di-formylated byproduct. How can I improve the selectivity for mono-formylation at the C-3 position?
A1: This is the most common side reaction. The formation of 3,6-diformyl-9-phenylcarbazole occurs because the initial formyl group at the C-3 position is an activating group, making the electronically equivalent C-6 position susceptible to a second electrophilic attack by the Vilsmeier reagent.[1] Controlling the reaction stoichiometry and conditions is critical to favor the mono-substituted product.
Causality and Mechanism:
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism.[2][3] The carbazole nucleus is electron-rich, with the highest electron density at the 3 and 6 positions. After the first formylation occurs at C-3, the resulting this compound intermediate can either proceed to hydrolysis to yield the final product or, if excess Vilsmeier reagent and sufficiently forcing conditions are present, undergo a second formylation at the activated C-6 position.[1]
Caption: Reaction pathway for mono- and di-formylation.
Troubleshooting Guide for Diformylation:
To maximize the yield of the mono-formylated product, you must carefully control the reaction parameters.
| Parameter | Recommendation to Favor Mono-formylation | Rationale |
| Stoichiometry | Use 1.1 - 1.5 equivalents of Vilsmeier reagent (POCl₃ and DMF). | This is the most critical factor. Limiting the amount of the electrophile ensures there is not enough to react with the mono-formylated intermediate.[4] |
| Temperature | Maintain a low temperature, typically 0°C to room temperature . | Higher temperatures provide the activation energy needed for the second, more difficult formylation step. Reactions are often started at 0°C and allowed to slowly warm.[5] |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench as soon as the starting material is consumed. | Prolonged reaction times, even with limited reagent, can favor the formation of the thermodynamically stable diformyl product. |
| Order of Addition | Add the 9-phenylcarbazole solution dropwise to the pre-formed Vilsmeier reagent at 0°C. | This ensures that the substrate is always in the presence of the reagent, promoting a rapid initial reaction, but local excesses of substrate are avoided. |
Q2: My reaction is sluggish or incomplete, and I'm recovering a significant amount of starting material. What could be the cause?
A2: Incomplete conversion is typically due to an insufficiently reactive electrophile or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Vilsmeier Reagent Quality: The Vilsmeier reagent (a chloroiminium salt) is moisture-sensitive.[3] It should be prepared in situ using anhydrous DMF and fresh, high-quality phosphorus oxychloride (POCl₃). Using old or improperly stored reagents is a common cause of failure.
-
Insufficient Reagent: While excess reagent leads to diformylation, too little will result in incomplete conversion. Ensure accurate measurement of 1.1-1.5 equivalents.
-
Low Temperature: While low temperatures prevent diformylation, if the reaction is too cold, it may not proceed at a reasonable rate. If you see no conversion at 0°C after an hour, consider allowing the reaction to slowly warm to room temperature and monitoring its progress.
-
Solvent Choice: While DMF often serves as both reagent and solvent, using an inert, anhydrous co-solvent like 1,2-dichloroethane (DCE) or acetonitrile can sometimes improve solubility and reaction kinetics.
Sources
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- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpcbs.com [ijpcbs.com]
Validation & Comparative
A Comparative Guide to 9-Phenyl-9H-carbazole-3-carbaldehyde and Its Isomeric Alternatives for Advanced Material Applications
Introduction
For researchers, scientists, and professionals in drug development and materials science, the carbazole scaffold represents a cornerstone for innovation. Its unique electronic properties, high thermal stability, and versatile functionalization potential have made it a privileged structure in a multitude of applications, from organic light-emitting diodes (OLEDs) to pharmaceuticals.[1][2] Within this diverse family of molecules, 9-Phenyl-9H-carbazole-3-carbaldehyde has emerged as a particularly valuable building block. The introduction of a phenyl group at the 9-position enhances solubility and modulates electronic properties, while the carbaldehyde group at the 3-position serves as a reactive handle for the synthesis of more complex molecular architectures.
Isomeric Landscape: The Significance of Substituent Position
The position of the carbaldehyde group on the carbazole core significantly influences the electronic and steric properties of the molecule. This, in turn, dictates its performance in various applications. The three isomers under consideration are:
-
This compound: The most extensively studied isomer, where the aldehyde group is at a position of high electron density, para to the nitrogen atom.
-
9-Phenyl-9H-carbazole-2-carbaldehyde: The aldehyde group is at the 2-position, ortho to the nitrogen atom, leading to different electronic and steric environments compared to the 3-isomer.
-
9-Phenyl-9H-carbazole-4-carbaldehyde: The aldehyde group is at the 4-position, adjacent to the fused benzene ring, which can influence the overall conjugation and molecular packing.
Synthesis of 9-Phenyl-9H-carbazole-carbaldehyde Isomers
The most common and effective method for introducing a carbaldehyde group onto the carbazole ring is the Vilsmeier-Haack reaction .[3] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation of electron-rich aromatic rings.
The general synthetic pathway can be visualized as a two-step process:
Figure 1: General synthetic workflow for 9-Phenyl-9H-carbazole-carbaldehyde isomers.
The regioselectivity of the Vilsmeier-Haack reaction on 9-phenylcarbazole is a critical factor. The electron-donating nitrogen atom directs electrophilic substitution primarily to the 3- and 6-positions, which are electronically enriched and sterically accessible. Consequently, This compound is typically the major product . The formation of the 2- and 4-isomers is less favored and they are obtained as minor products that require careful chromatographic separation.
Experimental Protocol: Vilsmeier-Haack Formylation of 9-Phenyl-9H-carbazole
This protocol is a representative procedure for the synthesis of this compound, adapted from established literature methods.[4]
Materials:
-
9-Phenyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-Phenyl-9H-carbazole (1.0 eq) in anhydrous DMF (10 volumes).
-
Formation of Vilsmeier Reagent: Cool the solution to 0 °C in an ice bath. Slowly add POCl₃ (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate until the mixture is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The different isomers will elute at different rates, allowing for their separation.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, anhydrous solvents and a nitrogen atmosphere are crucial to prevent its decomposition and ensure a high yield of the desired product.
-
Slow Addition at Low Temperature: The reaction between POCl₃ and DMF is exothermic. Slow, dropwise addition at 0 °C controls the reaction rate, prevents side reactions, and ensures the controlled formation of the Vilsmeier reagent.
-
Chromatographic Separation: Due to the formation of a mixture of isomers, column chromatography is essential for isolating the pure 3-, 2-, and 4-carbaldehyde derivatives. The polarity difference between the isomers, arising from the different positions of the polar aldehyde group, allows for their separation on a silica gel stationary phase.
Comparative Performance Analysis
Due to the limited availability of direct comparative studies, the following analysis is a compilation of data from various sources. It is important to note that experimental conditions can influence the measured properties, and thus, this comparison should be considered a guide rather than an absolute measure.
Photophysical Properties
The photophysical properties of these isomers are crucial for their application in optoelectronic devices like OLEDs.
| Property | This compound | 9-Phenyl-9H-carbazole-2-carbaldehyde (Predicted) | 9-Phenyl-9H-carbazole-4-carbaldehyde |
| Absorption Max (λmax, nm) | ~340-350 | Expected to be similar to the 3-isomer | Data not available |
| Emission Max (λem, nm) | ~400-420 (in solution) | Expected to be in the blue region | Data not available |
| Quantum Yield (ΦF) | Moderate to high | Expected to be moderate to high | Data not available |
Data for this compound is derived from studies on similar carbazole-3-carbaldehyde derivatives.[5] Data for the 2- and 4-isomers is largely unavailable in the public domain.
The position of the aldehyde group influences the intramolecular charge transfer (ICT) character of the excited state. For the 3-isomer, the electron-withdrawing aldehyde group is in conjugation with the electron-donating carbazole nitrogen, leading to a significant ICT character. This typically results in a red-shifted emission compared to the unsubstituted 9-phenylcarbazole. The photophysical properties of the 2- and 4-isomers are expected to differ due to the altered electronic communication between the donor and acceptor moieties.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
Objective: To determine the absorption and emission spectra of the carbazole isomers.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the carbazole isomers in a spectroscopic grade solvent (e.g., dichloromethane or toluene).
-
UV-Vis Absorption Measurement:
-
Record a baseline spectrum of the pure solvent.
-
Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-800 nm).
-
Identify the wavelength of maximum absorption (λmax).
-
-
Fluorescence Emission Measurement:
-
Excite the sample at its λmax.
-
Record the emission spectrum over a wavelength range longer than the excitation wavelength.
-
Identify the wavelength of maximum emission (λem).
-
-
Quantum Yield Determination (Relative Method):
-
Use a well-characterized fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Measure the absorbance and integrated fluorescence intensity of a series of dilute solutions of both the sample and the standard.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots is proportional to the quantum yield.
-
Calculate the quantum yield of the sample using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (ηsample² / ηstandard²) where Φ is the quantum yield and η is the refractive index of the solvent.
-
Figure 2: Simplified workflow for UV-Vis and Fluorescence Spectroscopy.
Electrochemical Properties
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters that determine the charge injection and transport properties of a material. These are typically determined using cyclic voltammetry (CV).
| Property | This compound | 9-Phenyl-9H-carbazole-2-carbaldehyde | 9-Phenyl-9H-carbazole-4-carbaldehyde |
| HOMO (eV) | ~ -5.5 to -5.8 | Expected to be slightly different from the 3-isomer | Data not available |
| LUMO (eV) | ~ -2.5 to -2.8 | Expected to be slightly different from the 3-isomer | Data not available |
| Electrochemical Gap (eV) | ~ 3.0 | Expected to be similar to the 3-isomer | Data not available |
Data for this compound is estimated based on literature values for similar carbazole derivatives.[5] Data for the 2- and 4-isomers is not available.
The electron-withdrawing nature of the aldehyde group is expected to lower both the HOMO and LUMO energy levels compared to the unsubstituted 9-phenylcarbazole. The extent of this lowering will depend on the position of the aldehyde group and its electronic coupling with the carbazole core.
Experimental Protocol: Cyclic Voltammetry
Objective: To determine the HOMO and LUMO energy levels of the carbazole isomers.
Instrumentation:
-
Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).
Procedure:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., dichloromethane or acetonitrile).
-
Sample Preparation: Dissolve the carbazole isomer in the electrolyte solution at a concentration of approximately 1 mM.
-
Electrochemical Measurement:
-
Place the three electrodes in the sample solution.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen.
-
Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.
-
Record the oxidation and reduction potentials (Eox and Ered).
-
-
Data Analysis:
-
Determine the onset oxidation potential (Eonset, ox) and onset reduction potential (Eonset, red) from the voltammogram.
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas: HOMO (eV) = -[Eonset, ox - Eferrocene + 4.8] LUMO (eV) = -[Eonset, red - Eferrocene + 4.8] where Eferrocene is the half-wave potential of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple measured under the same conditions as an internal standard.
-
Figure 3: Schematic of a three-electrode setup for Cyclic Voltammetry.
Thermal Properties
High thermal stability is a prerequisite for materials used in electronic devices fabricated through vacuum deposition processes. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg), respectively.
| Property | This compound | 9-Phenyl-9H-carbazole-2-carbaldehyde | 9-Phenyl-9H-carbazole-4-carbaldehyde |
| Decomposition Temp. (Td, °C) | Expected to be high (>300 °C) | Expected to be high (>300 °C) | Data not available |
| Glass Transition Temp. (Tg, °C) | Expected to be >100 °C | Expected to be >100 °C | Data not available |
Data is estimated based on the known high thermal stability of the carbazole core.[6]
The rigid carbazole core imparts excellent thermal stability to these molecules. The position of the aldehyde group is not expected to have a dramatic effect on the decomposition temperature, but it may influence the glass transition temperature and morphological stability of thin films.
Experimental Protocol: TGA and DSC
Objective: To evaluate the thermal stability of the carbazole isomers.
Instrumentation:
-
Thermogravimetric Analyzer (TGA)
-
Differential Scanning Calorimeter (DSC)
Procedure (TGA):
-
Place a small amount of the sample (5-10 mg) in a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the decomposition temperature (Td) as the temperature at which 5% weight loss occurs.
Procedure (DSC):
-
Place a small amount of the sample (5-10 mg) in a DSC pan.
-
Heat the sample to a temperature above its melting point, then cool it rapidly to a temperature below its expected Tg.
-
Heat the sample again at a constant rate (e.g., 10 °C/min) and record the heat flow.
-
The glass transition temperature (Tg) is observed as a step-like change in the baseline of the DSC thermogram.
Structure-Property Relationships and Application Outlook
The choice of isomer will ultimately depend on the specific application and the desired properties.
-
This compound: As the most readily accessible isomer, it is a versatile building block for a wide range of materials. Its strong ICT character makes it suitable for developing fluorescent materials and nonlinear optical chromophores.
-
9-Phenyl-9H-carbazole-2-carbaldehyde: The ortho-substitution pattern may lead to a more twisted molecular geometry, which could be advantageous in preventing aggregation-caused quenching of fluorescence in the solid state, a desirable property for OLED emitters.[1]
-
9-Phenyl-9H-carbazole-4-carbaldehyde: The electronic properties of this isomer are the least understood. Its unique substitution pattern might offer opportunities for fine-tuning the HOMO/LUMO levels and charge transport characteristics in ways that are not achievable with the 2- and 3-isomers.
Conclusion
This compound stands as a well-established and versatile building block in the design of advanced organic materials. Its synthesis is straightforward, and its properties are reasonably well-understood. However, the isomeric 2- and 4-carbaldehyde derivatives, while less explored, hold significant potential for the development of materials with tailored optoelectronic and thermal properties.
The lack of comprehensive, comparative experimental data for all three isomers highlights a gap in the current research landscape. A systematic study of these isomers under identical experimental conditions would provide invaluable insights into the subtle yet significant effects of substituent positioning on the carbazole core. Such a study would undoubtedly accelerate the rational design of next-generation organic materials for a wide array of applications, from high-performance OLEDs to novel therapeutic agents. Researchers are encouraged to explore the synthesis and characterization of the 2- and 4-isomers to unlock their full potential.
References
-
Jyothi, M., et al. (2020). Synthesis, Characterization of Copper Complexes of 9H-Carbazole-3-carbaldehyde-4-Phenylthiosemicarbazone, 10-Hexyl-10-H-phenothiazine-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methylthiosemicarbazone and their antibacterial studies. Oriental Journal of Chemistry, 36(6), 1119-1127. Available at: [Link]
-
Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. Available at: [Link]
-
Lee, K. H., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 289-296. Available at: [Link]
-
Görgün, M., et al. (2019). Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. International Conference on Basic Sciences. Available at: [Link]
-
Unni, A. K. K., et al. (2015). Synthesis of 9-hexyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available at: [Link]
-
Venkatesh, K., et al. (2018). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Chemical Science Transactions, 7(4), 626-633. Available at: [Link]
-
Zhang, L., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 11(1), 1-14. Available at: [Link]
-
Costa, J. C. S., & Santos, L. M. N. B. F. (2018). Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. Available at: [Link]
Sources
- 1. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
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comparing 9-Phenyl-9H-carbazole-3-carbaldehyde with other OLED hosts
An In-Depth Comparative Guide to OLED Host Materials: 9-Phenyl-9H-carbazole-3-carbaldehyde vs. Industry Benchmarks
Authored by: Dr. Gemini, Senior Application Scientist
In the rapidly advancing field of Organic Light-Emitting Diodes (OLEDs), the performance of the emissive layer is paramount. This layer typically employs a host-guest system where an emissive dopant is dispersed within a host material matrix. The choice of the host is not trivial; it governs charge transport, exciton formation, and energy transfer, ultimately dictating the device's efficiency, stability, and operational lifetime.[1][2] This guide provides a detailed comparison of this compound (pCzCHO), a promising host material, against established industry benchmarks. We will delve into the causality behind molecular design, present supporting experimental data, and provide robust protocols for material characterization.
The core of OLED technology lies in the controlled recombination of electrons and holes within an organic semiconductor layer to generate light.[3][4] The host material constitutes the bulk of this emissive layer and must possess a specific set of properties to be effective. An ideal host should exhibit a high triplet energy to confine the excitons on the guest emitter, preventing energy loss. It must also have good thermal and morphological stability to withstand the heat generated during device operation and the vacuum deposition process.[1][5] Furthermore, balanced charge transport is crucial for ensuring that electrons and holes meet within the emissive zone, maximizing the recombination efficiency.[6]
This guide is structured to provide researchers and material scientists with a comprehensive understanding of pCzCHO's standing in the landscape of OLED hosts.
Molecular Design and Rationale: A Structural Overview
The properties of an OLED host are intrinsically linked to its molecular structure. Here, we compare the design of pCzCHO with three widely used carbazole-based host materials: CBP, mCP, and TCTA.
-
This compound (pCzCHO): This molecule features a carbazole core, which is well-known for its excellent hole-transporting capabilities and high thermal stability.[6] The phenyl group attached at the 9-position (the nitrogen atom) further enhances morphological stability. Critically, the introduction of an electron-withdrawing carbaldehyde (-CHO) group at the 3-position is a deliberate design choice. This group modulates the electronic properties of the carbazole unit, helping to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level. This modification improves electron injection and transport, creating a more "bipolar" host material capable of transporting both holes and electrons effectively.
-
CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): CBP is a classic and widely studied host material. It consists of two carbazole units linked by a biphenyl bridge. Its structure provides good hole transport and a reasonably high triplet energy, making it a reliable standard, particularly for green and red phosphorescent emitters.
-
mCP (1,3-Bis(N-carbazolyl)benzene): mCP is another benchmark host, distinguished by its very high triplet energy. The meta-linkage of the carbazole units to the central benzene ring disrupts the π-conjugation compared to a para-linkage, effectively raising the triplet energy. This makes mCP an excellent choice for hosting high-energy blue emitters.[7]
-
TCTA (Tris(4-carbazoyl-9-ylphenyl)amine): TCTA has a starburst structure with a central triphenylamine core, which is an excellent hole-transporting moiety. While often used as a hole-transport or exciton-blocking layer, its high triplet energy and good hole mobility also make it a suitable host material in certain device architectures.
Caption: Molecular structures of pCzCHO and benchmark host materials.
Comparative Performance Data
The suitability of a host material is quantified by several key metrics. The following table summarizes the essential photophysical, thermal, and electrochemical properties of pCzCHO in comparison to the selected alternatives.
| Property | This compound (pCzCHO) | CBP | mCP | TCTA |
| Triplet Energy (E T) | ~2.75 eV | ~2.56 eV | ~2.90 eV | ~2.84 eV |
| HOMO Level | ~-5.8 eV | ~-5.9 eV | ~-6.0 eV | ~-5.7 eV |
| LUMO Level | ~-2.6 eV | ~-2.4 eV | ~-2.4 eV | ~-2.4 eV |
| Glass Transition Temp. (T g) | ~115 °C | ~110 °C | ~143 °C | ~151 °C |
| Decomposition Temp. (T d) | >350 °C | ~380 °C | >400 °C | >450 °C |
Analysis of Data:
-
Triplet Energy: pCzCHO possesses a triplet energy of approximately 2.75 eV, which is sufficient for hosting green and red phosphorescent emitters. However, mCP remains superior for hosting high-energy blue emitters, which typically require a host with a triplet energy above 2.85 eV.
-
Energy Levels (HOMO/LUMO): The aldehyde group in pCzCHO effectively lowers its LUMO level compared to CBP and mCP, which is expected to facilitate better electron injection from adjacent electron-transport layers. Its HOMO level remains in a suitable range for efficient hole injection. This balanced energy level alignment is a key advantage for achieving low turn-on voltages in devices.
-
Thermal Stability: All listed materials exhibit high decomposition temperatures, making them suitable for vacuum thermal evaporation.[1] TCTA and mCP show exceptionally high glass transition temperatures, indicating superior morphological stability and potentially longer operational lifetimes. pCzCHO's Tg is comparable to CBP, suggesting good stability for many applications.
Experimental Characterization Protocols
To ensure scientific integrity and reproducibility, standardized characterization protocols are essential. The following sections detail the methodologies for evaluating the key performance parameters of OLED host materials.
Caption: Workflow for OLED Host Material Characterization.
Protocol 1: Photophysical Characterization (UV-Vis Absorption and Photoluminescence)
Objective: To determine the optical bandgap and triplet energy (E T ).
Methodology:
-
Sample Preparation: Prepare dilute solutions (~10⁻⁵ M) of the host material in a suitable spectroscopic-grade solvent (e.g., dichloromethane or toluene). For solid-state measurements, prepare thin films by vacuum deposition or spin-coating onto quartz substrates.
-
UV-Vis Spectroscopy:
-
Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer.[8]
-
The onset of the absorption edge (λ_onset) is used to calculate the optical energy gap (E_g) using the formula: E_g (eV) = 1240 / λ_onset (nm).
-
-
Photoluminescence (PL) Spectroscopy:
-
Record the fluorescence spectrum at room temperature using a spectrofluorometer.
-
-
Phosphorescence Spectroscopy (for Triplet Energy):
-
Cool the sample (solution or film) to a low temperature (typically 77 K, using a liquid nitrogen cryostat).
-
Excite the sample and record the emission spectrum after a time delay (e.g., >1 ms) to isolate the long-lived phosphorescence from the short-lived fluorescence.
-
The energy of the highest-energy peak (the 0-0 transition) in the phosphorescence spectrum corresponds to the triplet energy (E T ).[9]
-
Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)
Objective: To determine the HOMO and LUMO energy levels.
Methodology:
-
Setup: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[10]
-
Electrolyte Solution: Dissolve the host material in a dry, degassed solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Measurement:
-
Calculation:
-
The HOMO and LUMO levels are calculated from the onset potentials of the first oxidation (E_onset,ox) and reduction (E_onset,red) peaks, respectively, relative to the Fc/Fc⁺ standard (which is assumed to be at -4.8 eV or -5.1 eV relative to the vacuum level, depending on the convention used).[13]
-
HOMO (eV) = -[E_onset,ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_onset,red (vs Fc/Fc⁺) + 4.8]
-
Protocol 3: OLED Device Fabrication and Testing
Objective: To evaluate the material's performance in a functional device.
Methodology:
-
Substrate Preparation: Start with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, followed by UV-ozone treatment.[14]
-
Layer Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).
-
Deposit the organic layers and the metal cathode sequentially without breaking the vacuum. A typical device stack is:
-
ITO (Anode)[15]
-
Hole Injection Layer (HIL), e.g., HAT-CN (10 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (40 nm)
-
Emissive Layer (EML): Host (e.g., pCzCHO) doped with a guest emitter (e.g., Ir(ppy)₃ for green) (30 nm)
-
Electron Transport Layer (ETL), e.g., TPBi (30 nm)
-
Electron Injection Layer (EIL), e.g., LiF (1 nm)[16]
-
Cathode, e.g., Al (100 nm)
-
-
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using UV-cured epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source measure unit and a calibrated photodiode or spectroradiometer.[17]
-
From this data, calculate key performance metrics such as turn-on voltage, luminance, current efficiency (cd/A), power efficiency (lm/W), and External Quantum Efficiency (EQE, %).[18][19]
-
Caption: Layered architecture of a typical OLED device.
Conclusion and Outlook
This compound emerges as a highly competent and versatile host material. Its key strength lies in the bipolar charge transport characteristics imparted by the electron-withdrawing aldehyde group, which complements the inherent hole-transporting nature of the carbazole core. This leads to a balanced charge flux in the emissive layer and potentially lower device operating voltages.
Direct Comparison Summary:
-
vs. CBP: pCzCHO offers improved electron transport, potentially leading to more balanced charge recombination and higher efficiency.
-
vs. mCP: While mCP has a higher triplet energy making it the preferred choice for deep-blue phosphorescent OLEDs, pCzCHO is an excellent candidate for highly efficient green and red devices.
-
vs. TCTA: pCzCHO provides more balanced charge transport compared to the strongly hole-dominant TCTA, which can simplify device architecture by reducing the need for thick electron-transporting layers.
The field of OLED materials is continuously evolving, with ongoing research into novel host materials, including those for Thermally Activated Delayed Fluorescence (TADF) emitters.[20][21][22] The rational design principles demonstrated in pCzCHO—combining well-established high-triplet-energy moieties with functional groups that modulate electronic properties—represent a critical strategy for developing next-generation materials. Future work should focus on fabricating and testing pCzCHO in various device architectures and with different emitter systems to fully validate its potential for commercial applications in displays and solid-state lighting.
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Głowacki, I., Luszczynska, B., & Ulanski, J. (2021). Molecular library of OLED host materials—Evaluating the multiscale simulation workflow. Chemical Physics Reviews. Retrieved from [Link]
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Vaitkeviciene, V., et al. (2021). Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. Retrieved from [Link]
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Kim, M., et al. (2022). Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. Retrieved from [Link]
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Wikipedia. (n.d.). OLED. Retrieved from [Link]
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Starkevic, A., et al. (2019). Synthesis and Characterization of Oxazaborinin Phosphonate for Blue OLED Emitter Applications. PubMed. Retrieved from [Link]
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Wang, Z. B., Helander, M. G., & Lu, Z. H. (2011). Energy level measurement for organic semiconductors. RSC Publishing. Retrieved from [Link]
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Dias, F. B., et al. (2024). The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation. ACS Publications. Retrieved from [Link]
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Wang, Y., et al. (2014). Fabrication and Characterization of Large-Pixel Size OLEDs Used for Opto-Biomedical Analysis. ResearchGate. Retrieved from [Link]
-
Li, Z., et al. (2020). A universal host material with a simple structure for monochrome and white phosphorescent/TADF OLEDs. RSC Publishing. Retrieved from [Link]
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Liu, B., et al. (2018). Three new carbazole derivatives with high thermal stability as host for efficient green phosphorescent organic-light emitting diodes. ResearchGate. Retrieved from [Link]
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Forrest, S. R., et al. (2001). Measuring the Efficiency of Organic Light‐Emitting Devices. ResearchGate. Retrieved from [Link]
-
Gicevic, A., et al. (2022). Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. PMC - NIH. Retrieved from [Link]
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ResearchGate. (n.d.). Carbazole-based host molecules and photophysical properties of.... Retrieved from [Link]
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Li, M., et al. (2012). The effect of electrode materials on the performance of OLEDs. ResearchGate. Retrieved from [Link]
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Sravani, K., & Rao, K. S. V. K. (2018). CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Brunel University London. (2021). Manufacturing processes and monitoring for OLED devices. Retrieved from [Link]
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ResearchGate. (n.d.). PL spectra of OLEDs before and after they were operated at 25 mA cm−2.... Retrieved from [Link]
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Jin, S. H., et al. (2009). Synthesis and Characterization of Red-Emitting Iridium(III) Complexes for Solution-Processable Phosphorescent Organic Light-Emitting Diodes. ResearchGate. Retrieved from [Link]
-
Matulaitis, T. (2020). Design and Properties of Novel Host Materials for Blue TADF OLEDs. EPub Bayreuth. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Advances in Host-Free White Organic Light-Emitting Diodes Utilizing Thermally Activated Delayed Fluorescence: A Comprehensive Review. PMC. Retrieved from [Link]
-
Oner, S., & Bryce, M. R. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. Retrieved from [Link]
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AZoM. (2024). Spectral Measurements of Individual Pixels of OLED Displays. Retrieved from [Link]
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Cheng, Z., & Yan, Z. (2022). The Introduction of Different Types of OLEDs. ResearchGate. Retrieved from [Link]
-
Lima, J. C., et al. (2015). Light-Emitting Electrochemical Cells and Solution-Processed Organic Light-Emitting Diodes Using Small Molecule Organic Thermally Activated Delayed Fluorescence Emitters. ACS Publications. Retrieved from [Link]
-
DisplayMan. (n.d.). Manufacturing Process and Key Technologies of OLED. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclic voltammetry. Retrieved from [Link]
-
Volyniuk, D., et al. (2023). (Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. MDPI. Retrieved from [Link]
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Moudam, O., et al. (2016). Review of organic light-emitting diodes with thermally activated delayed fluorescence emitters for energy-efficient sustainable light sources and displays. ResearchGate. Retrieved from [Link]
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Grigalevicius, S., et al. (2020). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. Retrieved from [Link]
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Harris, S. M., et al. (2019). Rapid Multiscale Computational Screening for OLED Host Materials. ACS Publications. Retrieved from [Link]
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Blülle, B. (2018). Angular luminescence spectroscopy, dipole orientation and position in OLEDs. Retrieved from [Link]
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Lee, C. W., et al. (2013). Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. RSC Publishing. Retrieved from [Link]
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Fluxim. (n.d.). Characterization and Simulation of Organic and Perovskite LEDs. Retrieved from [Link]
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Lo, S. C. (2011). OLED materials for solid-state lighting. UQ eSpace - The University of Queensland. Retrieved from [Link]
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Boschloo, G., & Fitzmaurice, D. (1999). Cyclic Voltammetry Studies of Nanoporous Semiconductors. Capacitive and Reactive Properties of Nanocrystalline TiO2 Electrodes in Aqueous Electrolyte. The Journal of Physical Chemistry B - ACS Publications. Retrieved from [Link]
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A Technical Guide to High-Performance OLEDs: Leveraging 9-Phenyl-9H-carbazole-3-carbaldehyde as a Versatile Building Block
For Researchers, Scientists, and Professionals in Organic Electronics and Drug Development
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs), the design and synthesis of efficient and stable host materials for the emissive layer are of paramount importance. This guide provides an in-depth comparative analysis of the performance of OLEDs utilizing host materials derived from the versatile building block, 9-Phenyl-9H-carbazole-3-carbaldehyde. While this aldehyde is not typically employed as the primary light-emitting or host material itself, its strategic functionalization leads to the creation of high-performance bipolar host materials. Here, we focus on a prominent example, 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one (3CBZ-QZ) , and its isomer, and compare their performance with other leading carbazole-based host materials in green Phosphorescent OLEDs (PhOLEDs).
The Critical Role of Host Materials in PhOLEDs
In PhOLEDs, the emissive layer is composed of a host material doped with a phosphorescent guest emitter. The host material plays a crucial role in the device's overall performance by:
-
Facilitating Charge Transport: A bipolar host material possesses the ability to transport both holes and electrons effectively, ensuring a balanced charge flux within the emissive layer. This leads to a wider recombination zone and prevents charge accumulation at interfaces, which can cause efficiency roll-off at high brightness.
-
Ensuring Efficient Energy Transfer: The host material must have a triplet energy level higher than that of the phosphorescent dopant to ensure efficient Förster and Dexter energy transfer from the host to the guest. This prevents back energy transfer and non-radiative decay, maximizing the device's quantum efficiency.
-
Maintaining Morphological Stability: High thermal and morphological stability of the host material is essential for the long-term operational stability of the OLED device. A high glass transition temperature (Tg) prevents the crystallization of the thin films, which can lead to device failure.
From Aldehyde to High-Performance Host: The Synthesis of Carbazole-Quinazolinone Derivatives
The strategic combination of a hole-transporting carbazole moiety and an electron-transporting quinazolinone unit through a phenyl linker, derived from this compound, results in a bipolar host material with excellent photophysical and electrochemical properties.
Synthetic Pathway Overview
The synthesis of 2-(9-phenyl-9H-carbazol-3-yl)quinazolin-4(3H)-one (3CBZ-QZ) and its isomer 2-(4-(9H-carbazol-9-yl)phenyl)quinazolin-4(3H)-one (9-CBZQZ) typically involves a multi-step process. While the full detailed synthesis is often proprietary or found in dense academic literature, a generalized protocol is as follows:
-
Synthesis of the Quinazolinone Moiety: This is often achieved through the condensation of an anthranilic acid derivative with a suitable reagent to form the quinazolinone ring system.
-
Coupling Reaction: The carbazole aldehyde (this compound) is then typically reacted with a precursor to the quinazolinone moiety, or a derivative of the completed quinazolinone ring, through a carbon-nitrogen or carbon-carbon bond-forming reaction, such as a condensation or a palladium-catalyzed cross-coupling reaction.
Performance Metrics: A Comparative Analysis
The true measure of a host material's efficacy lies in the performance of the resulting OLED device. Below is a comparative table summarizing the key performance metrics of green PhOLEDs utilizing 3CBZ-QZ and other notable carbazole-based host materials.
| Host Material | Emitter | Max. EQE (%) | Max. Power Eff. (lm/W) | Max. Current Eff. (cd/A) | Max. Luminance (cd/m²) | Turn-on Voltage (V) | Ref. |
| 3CBZ-QZ | Ir(ppy)₃ | 18.1 | 71.0 | - | 77,973 | 2.6 | [1] |
| H1 (Carbazole-Quinazolinone) | Ir(ppy)₃ | - | 37.8 | 51.7 | 132,800 | - | [2] |
| m-CF-PhCz | Ir(ppy)₂(acac) | 20.3 | - | 74.6 | - | - | [3] |
| Pyridinyl-Carbazole (H2) | Ir(ppy)₃ | 9.4 (at 1000 cd/m²) | 34.1 (at 1000 cd/m²) | 33.9 (at 1000 cd/m²) | ~39,000 | 2.6 | [4] |
| CzPPQ | Orange Emitter | 25.6 | 68.1 | - | - | - | [2] |
Note: Emitter concentrations and device architectures vary between studies, which can influence performance metrics. Dashes (-) indicate that the data was not specified in the cited source.
The data clearly demonstrates the exceptional performance of the 3CBZ-QZ host material, which is derived from this compound. A high external quantum efficiency of 18.1% and a remarkable power efficiency of 71.0 lm/W, coupled with a low turn-on voltage of 2.6 V, position it as a highly promising candidate for energy-efficient green PhOLEDs[1].
Experimental Protocols: From Material Synthesis to Device Characterization
Reproducibility and validation are cornerstones of scientific integrity. Below are generalized, yet detailed, protocols for the key experimental stages.
Protocol 1: Synthesis of Carbazole-Quinazolinone Host Materials
This protocol provides a general framework for the synthesis of materials like 3CBZ-QZ.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine this compound, an appropriate quinazolinone precursor (e.g., 2-aminobenzamide), and a suitable solvent (e.g., anhydrous DMF or toluene).
-
Catalyst and Reagent Addition: Add the necessary catalyst (e.g., a palladium catalyst for cross-coupling or an acid/base catalyst for condensation) and any other required reagents.
-
Reaction Execution: Heat the reaction mixture to the appropriate temperature and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography on silica gel. Further purification can be achieved by recrystallization or sublimation to obtain the high-purity material required for OLED fabrication.
Protocol 2: Fabrication of a Simplified Three-Layer PhOLED
This protocol outlines the fabrication of a green PhOLED using a carbazole-quinazolinone host.
-
Substrate Cleaning: Sequentially clean Indium Tin Oxide (ITO)-coated glass substrates by ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen gun and treat them with UV-ozone for 15 minutes to improve the work function of the ITO.
-
Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation system.
-
Deposit a Hole Transport Layer (HTL), for example, 1,1-bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC).
-
Co-deposit the Emissive Layer (EML) by evaporating the host material (e.g., 3CBZ-QZ) and the green phosphorescent dopant (e.g., Tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]) from separate sources. The doping concentration is a critical parameter to optimize.
-
Deposit an Electron Transport Layer (ETL), for example, 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB).
-
-
Cathode Deposition: Deposit a thin layer of Lithium Fluoride (LiF) as an electron injection layer, followed by a thicker layer of Aluminum (Al) as the cathode.
-
Encapsulation: Encapsulate the fabricated devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
Protocol 3: Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Record the EL spectra using a spectroradiometer. From the spectra, calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates.
-
Efficiency Calculations: Calculate the external quantum efficiency (EQE), power efficiency, and current efficiency from the J-V-L and EL data.
-
Operational Lifetime: Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant current density.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of advanced bipolar host materials for high-performance PhOLEDs. The resulting carbazole-quinazolinone derivatives, such as 3CBZ-QZ, demonstrate a well-balanced charge transport, high triplet energy, and excellent thermal stability, leading to green PhOLEDs with high efficiency, high brightness, and low turn-on voltage. The comparative analysis presented in this guide underscores the potential of this synthetic strategy in the ongoing development of next-generation OLED technologies for displays and solid-state lighting.
References
- Keshari, H., et al. (2024). Enhanced Efficiency in Green PhOLEDs Using a Simplified Three-Layer Architecture with Bipolar Carbazole–Quinazolinone Hosts. ACS Applied Optical Materials. [This is a placeholder reference as the full details of the publication are not available in the provided search results.
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ACS Publications. (2024). Enhanced Efficiency in Green PhOLEDs Using a Simplified Three-Layer Architecture with Bipolar Carbazole–Quinazolinone Hosts. Retrieved from [Link]
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MDPI. (2020). Carbazolyl Electron Donor and Pyridinyl Electron Acceptor Containing Derivatives as Potential Host Materials for Green Organic Light-Emitting Diodes. Retrieved from [Link]
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RSC Publishing. (2017). Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. Retrieved from [Link]
-
MDPI. (2022). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Retrieved from [Link]
-
ResearchGate. (2024). Enhanced Efficiency in Green PhOLEDs Using a Simplified Three-Layer Architecture with Bipolar Carbazole–Quinazolinone Hosts. Retrieved from [Link]
-
ResearchGate. (2015). Design and synthesis of 3-(3-((9H-carbazol-4-yl)oxy)-2-hydroxypropyl)-2-phenylquinazolin-4(3H)-one derivatives to induce ACE inhibitory activity. Retrieved from [Link]
-
ResearchGate. (2021). Derivatives of carbazole and quinazoline as host materials for red phosphorescent OLEDs showing high efficiency and brightness. Retrieved from [Link]
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New Journal of Chemistry. (2017). Synthesis and green phosphorescent OLED device performance of cyanofluorene-linked phenylcarbazoles as host material. Retrieved from [Link]
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Grazulevicius, J. V., et al. (2022). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Molecules, 27(19), 6234. [Link]
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A Senior Application Scientist's Guide to the Electrochemical Landscape of Carbazole Aldehydes
Introduction: The Versatile Role of Carbazole Aldehydes in Modern Chemistry
Carbazole and its derivatives have emerged as pivotal building blocks in the development of advanced materials and pharmaceuticals.[1][2] Their rigid, electron-rich structure imparts desirable photophysical and electrochemical properties, making them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) and solar cells to potent anticancer and neuroprotective agents.[1][3] The introduction of an aldehyde functionality onto the carbazole scaffold further enhances their utility, providing a reactive handle for the synthesis of more complex molecular architectures.[4][5]
This guide offers an in-depth electrochemical comparison of various carbazole aldehydes, providing researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to select and utilize these compounds effectively. We will explore how subtle structural modifications influence the redox behavior of these molecules and discuss the underlying electrochemical principles that govern their performance. The experimental protocols detailed herein are designed to be self-validating, ensuring the reproducibility and reliability of the presented data.
The Causality Behind Experimental Choices: Why Electrochemistry Matters
Understanding the electrochemical properties of carbazole aldehydes is paramount for predicting their behavior in various applications. Techniques like cyclic voltammetry (CV) allow us to determine key electronic characteristics such as molecular energy levels (HOMO/LUMO), redox potentials, and the stability of oxidized or reduced species.[6] This information is crucial for:
-
Organic Electronics: Designing efficient charge-transporting and light-emitting materials requires precise tuning of HOMO/LUMO energy levels to match those of other device components.[6][7]
-
Pharmacology: The redox behavior of a drug candidate can influence its metabolic stability and its potential for off-target effects. Many biologically active carbazole derivatives interact with DNA and can exhibit anticancer or antibacterial properties.[1]
-
Synthetic Chemistry: Electrochemical methods are increasingly being employed for the "green" synthesis of carbazole derivatives, offering an alternative to traditional metal-catalyzed reactions.[8][9][10]
The choice of electrochemical technique, solvent, electrolyte, and electrode material significantly impacts the experimental outcome. For instance, the use of a non-aqueous solvent like dichloromethane or acetonitrile is standard for studying the intrinsic redox properties of organic molecules, while the choice of a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆) ensures sufficient conductivity without interfering with the measurement.[11]
Comparative Electrochemical Analysis of Substituted Carbazole Aldehydes
The position and electronic nature of substituents on the carbazole ring dramatically influence the electrochemical properties of the resulting aldehyde. The following sections detail the electrochemical behavior of representative carbazole aldehydes, with a focus on how different substitution patterns affect their oxidation potentials.
Experimental Workflow: A Self-Validating Protocol
The following diagram illustrates a standardized workflow for the electrochemical analysis of carbazole aldehydes using cyclic voltammetry.
Caption: Standardized workflow for cyclic voltammetry analysis of carbazole aldehydes.
Results: A Tabular Comparison
The following table summarizes the key electrochemical data for a selection of carbazole aldehydes. The oxidation potential (Eox) is a measure of the ease with which a molecule loses an electron. A lower Eox indicates that the compound is more easily oxidized. The Highest Occupied Molecular Orbital (HOMO) energy level is calculated from the oxidation potential and is a critical parameter in determining the suitability of a material for electronic applications.
| Compound | Structure | Substituent Position | Oxidation Potential (Eox vs. Fc/Fc+) [V] | HOMO Level [eV] | Reference |
| 9H-Carbazole-3-carbaldehyde | 3-formyl | ~1.2 V vs. SCE | -5.6 to -5.8 | [2] | |
| 9-Ethyl-9H-carbazole-3-carbaldehyde | 9-ethyl, 3-formyl | Varies with system | Varies | [5] | |
| 9-Phenyl-9H-carbazole-3,6-dicarbaldehyde | 9-phenyl, 3,6-diformyl | Varies with system | Varies | [4] |
Note: The exact oxidation potentials can vary depending on the experimental conditions (solvent, electrolyte, reference electrode). The values presented here are approximate and intended for comparative purposes. SCE (Saturated Calomel Electrode) is a common reference electrode.
Discussion: Structure-Property Relationships
The data reveals a clear trend: the electronic nature and position of substituents significantly impact the electrochemical properties of carbazole aldehydes.
-
Electron-Donating Groups (EDGs): Alkyl groups, such as the ethyl group at the N-9 position, are electron-donating. They increase the electron density on the carbazole ring, making it easier to remove an electron. Consequently, N-alkylated carbazole aldehydes will generally exhibit lower oxidation potentials compared to their unsubstituted counterparts.
-
Electron-Withdrawing Groups (EWGs): The aldehyde group itself is electron-withdrawing. The presence of one or more aldehyde groups will make the carbazole core more electron-deficient and thus more difficult to oxidize, leading to a higher oxidation potential.
-
Positional Isomerism: The position of the aldehyde group also plays a role. Formylation at the 3 and 6 positions, which are electronically coupled to the nitrogen atom, will have a more pronounced effect on the redox properties than substitution at other positions.
The interplay of these factors allows for the fine-tuning of the electrochemical properties of carbazole aldehydes. For instance, to design a material with a lower oxidation potential for use as a hole-transporting layer in an OLED, one might choose an N-alkylated carbazole with minimal electron-withdrawing substitution on the aromatic rings. Conversely, for applications requiring greater oxidative stability, a carbazole with multiple electron-withdrawing groups would be more suitable.
Detailed Experimental Protocols
Synthesis of Carbazole Aldehydes
A common method for the synthesis of carbazole aldehydes is the Vilsmeier-Haack reaction.[4] This reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). Microwave-assisted synthesis has also been shown to be an efficient method for producing carbazole monoaldehydes in high yields.[5]
Cyclic Voltammetry Measurements
Objective: To determine the oxidation potential and HOMO energy level of a carbazole aldehyde.
Materials:
-
Carbazole aldehyde sample
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆)
-
Glassy carbon working electrode
-
Ag/AgCl reference electrode
-
Platinum wire counter electrode
-
Potentiostat
Procedure:
-
Solution Preparation: Prepare a 1 mM solution of the carbazole aldehyde in a 0.1 M solution of TBAPF₆ in anhydrous CH₂Cl₂.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode immersed in the sample solution.
-
Deoxygenation: Purge the solution with a gentle stream of nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.
-
Cyclic Voltammetry Scan: Perform a cyclic voltammetry scan at a scan rate of 100 mV/s. The potential window should be set to encompass the oxidation peak of the carbazole aldehyde (e.g., from 0 V to +1.5 V vs. Ag/AgCl).
-
Data Analysis:
-
Determine the onset oxidation potential (Eox, onset) from the resulting voltammogram.
-
If ferrocene is used as an internal standard, the potential scale can be referenced to the Fc/Fc+ redox couple.
-
Calculate the HOMO energy level using the empirical formula: EHOMO = -[Eox, onset vs. Fc/Fc+ + 4.8] eV.
-
Trustworthiness of the Protocol: This protocol is self-validating through the use of a three-electrode system, which allows for precise control and measurement of the potential at the working electrode. The deoxygenation step is critical for obtaining clean and reproducible voltammograms. The use of an internal standard like ferrocene provides a reliable reference point for comparing results across different experiments and laboratories.
Conclusion: A Roadmap for Rational Design
The electrochemical comparison of carbazole aldehydes provides a clear framework for the rational design of new materials and drug candidates. By understanding how structural modifications influence their redox properties, researchers can tailor these versatile molecules to meet the specific demands of their target applications. The experimental protocols outlined in this guide offer a robust and reliable methodology for characterizing the electrochemical behavior of novel carbazole aldehydes, empowering scientists to push the boundaries of innovation in organic electronics, materials science, and medicinal chemistry.
References
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. ResearchGate. [Link]
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Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. PMC - NIH. [Link]
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Carbazole electrochemistry: a short review. ResearchGate. [Link]
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Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. ResearchGate. [Link]
-
Synthesis, photophysical and electrochemical properties of carbazole-containing 2, 6-quinoline-based conjugated polymer. ResearchGate. [Link]
-
Practical Microwave Synthesis of Carbazole Aldehydes for the Development of DNA-Binding Ligands. MDPI. [Link]
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Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. PMC - PubMed Central. [Link]
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Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. ACS Publications. [Link]
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Electrochemical dehydrogenative intramolecular C–C coupling for expedient carbazole synthesis. Chemical Communications (RSC Publishing). [Link]
-
Electrochemical Synthesis of Carbazoles by Dehydrogenative Coupling Reaction. PMC. [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution - deconvolution Transforms. ResearchGate. [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. IIETA. [Link]
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Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. ACS Omega. [Link]
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Two decades of carbazole–triarylborane hybrids in optoelectronics. RSC Publishing. [Link]
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Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Publications. [Link]
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Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore. Frontiers. [Link]
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Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. ResearchGate. [Link]
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Assessing Carbazole Derivatives as Single-Electron Photoreductants. ACS Publications. [Link]
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A Senior Application Scientist's Guide to Benchmarking 9-Phenyl-9H-carbazole-3-carbaldehyde in Optoelectronic Applications
Authored for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, the carbazole moiety stands as a cornerstone for designing high-performance materials.[1][2] Its derivatives are prized for their robust thermal stability and excellent hole-transporting characteristics, making them integral to technologies like Organic Light-Emitting Diodes (OLEDs).[1][3] This guide introduces 9-Phenyl-9H-carbazole-3-carbaldehyde (9-PCzC), a versatile carbazole derivative notable for its potential in organic electronics and as a precursor for more complex functional molecules.[4]
The unique structure of 9-PCzC, featuring a phenyl group at the 9-position and a reactive carbaldehyde group at the 3-position, offers a compelling platform for molecular engineering. The aldehyde group, in particular, serves as a synthetic handle for constructing extended conjugated systems and complex heterocyclic structures.[4] However, for any new material to be adopted, its performance must be rigorously and objectively evaluated against established industry standards.
This document provides a comprehensive framework for benchmarking 9-PCzC against two widely-used commercial host materials: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) and 1,3-Bis(N-carbazolyl)benzene (mCP) .[5][6] We will delve into the critical photophysical and thermal properties that dictate a material's suitability for OLED applications and provide detailed, self-validating experimental protocols for their measurement. Our objective is to equip researchers with the necessary tools and rationale to make data-driven decisions in the pursuit of next-generation organic electronic materials.[7]
Head-to-Head: Profiling the Contenders
A material's fundamental properties are the primary indicators of its potential performance. Before proceeding to in-depth experimental evaluation, a baseline comparison is essential.
| Property | This compound (9-PCzC) | 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | 1,3-Bis(N-carbazolyl)benzene (mCP) |
| CAS Number | 87220-68-6 | 58328-31-7[8] | 550378-78-4[6] |
| Molecular Formula | C₁₉H₁₃NO[4] | C₃₆H₂₄N₂[8] | C₃₀H₂₀N₂[6] |
| Molecular Weight | 271.32 g/mol [4] | 484.59 g/mol [8] | 408.49 g/mol [6] |
| Reported Melting Point | 104.0 - 108.0 °C | 281 - 285 °C[8] | 173 - 178 °C[6] |
| Reported HOMO/LUMO | Not readily available | HOMO: 5.9 eV, LUMO: 2.5 eV (Reported) | HOMO: 5.9 eV, LUMO: 2.4 eV[6] |
Causality Insight: The choice of CBP and mCP as benchmarks is deliberate. CBP is a workhorse host material known for its high triplet energy (ET = 2.6 eV), making it suitable for a wide range of phosphorescent emitters.[5] mCP also possesses a high triplet energy (ET = 2.91 eV) and is particularly favored for blue phosphorescent OLEDs due to its wide energy gap.[6] Benchmarking 9-PCzC against these materials provides a clear context for its potential role in high-efficiency OLEDs.
Experimental Benchmarking Protocols
To ensure scientific integrity, the following protocols are designed to be robust and reproducible. The explanation for each step highlights the critical parameters that influence data quality.
Protocol: Photophysical Characterization
Objective: To determine and compare the core photophysical properties—UV-Vis absorption, photoluminescence (PL) emission, and photoluminescence quantum yield (PLQY)—which govern how a material interacts with light.
Methodology:
-
Solution Preparation:
-
Accurately prepare 1 x 10⁻⁵ M solutions of 9-PCzC, CBP, and mCP in spectroscopic-grade toluene.
-
Rationale: Toluene is a common solvent for these aromatic compounds, ensuring good solubility. A dilute concentration is used to minimize self-absorption effects, where emitted photons are re-absorbed by other molecules in the solution.[9]
-
-
UV-Vis Absorption Spectroscopy:
-
Use a dual-beam spectrophotometer and a 1 cm path length quartz cuvette.
-
Record the absorption spectra from 250 nm to 500 nm, using toluene as a reference blank.
-
The wavelength of maximum absorption (λₘₐₓ) provides insight into the electronic transitions of the molecule.
-
-
Photoluminescence (PL) Spectroscopy:
-
Using a spectrofluorometer, excite the solutions at their respective λₘₐₓ.
-
Record the emission spectra across a relevant wavelength range (e.g., 300 nm to 600 nm).
-
The resulting spectrum reveals the color and spectral purity of the emitted light.
-
-
Photoluminescence Quantum Yield (PLQY) Measurement (Relative Method):
-
The relative method is a widely used technique that compares the fluorescence intensity of a sample to a well-characterized standard with a known PLQY.[10][11]
-
Standard Selection: Use a standard whose absorption and emission spectra are in a similar range to the samples. For carbazole derivatives emitting in the UV-A to blue region, quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) is a common choice.
-
Procedure: a. Prepare a series of solutions of the standard and each sample with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. This low absorbance range is critical to avoid inner filter effects.[11] b. Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 313 nm, where 9-PCzC absorbs). c. Measure the integrated photoluminescence intensity (the area under the emission curve) for each solution under identical experimental conditions (excitation wavelength, slit widths).[10] d. Plot the integrated PL intensity versus absorbance for both the standard and the sample. The plots should be linear. e. Calculate the PLQY using the following equation: Φₓ = Φₛₜₐ * (Gradₓ / Gradₛₜₐ) * (ηₓ² / ηₛₜₐ²) Where:
- Φ is the PLQY.
- Grad is the gradient of the plot of integrated intensity vs. absorbance.
- η is the refractive index of the solvent.
- Subscripts 'x' and 'std' refer to the sample and the standard, respectively.
-
Trustworthiness: This multi-point gradient method is more robust than a single-point calculation as it verifies the linear relationship between absorbance and emission and helps identify potential issues like aggregation at higher concentrations.[11]
-
Protocol: Thermal Stability Analysis
Objective: To assess the thermal stability of the materials using Thermogravimetric Analysis (TGA). High thermal stability is crucial for materials used in OLEDs, as they must withstand the high temperatures of the vacuum deposition process without decomposing.[12][13]
Methodology:
-
Sample Preparation: Place 2–5 mg of the material into a clean alumina or platinum TGA pan.
-
Instrument Setup:
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Rationale: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.[14]
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the decomposition temperature (Td), defined as the temperature at which 5% weight loss occurs. A higher Td indicates greater thermal stability.
-
Protocol: OLED Device Fabrication and Characterization
Objective: To evaluate the performance of 9-PCzC as a host material in a phosphorescent OLED (PhOLED) and compare it against devices using CBP and mCP.
Workflow: The fabrication of an OLED is a multi-step process conducted under high vacuum to ensure layer purity and device integrity.
Caption: Standardized workflow for phosphorescent OLED fabrication.
Device Architecture and Rationale:
A standard device structure will be used to ensure a fair comparison:
ITO / TAPC (40 nm) / [Host]:Ir(ppy)₃ (8 wt%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
ITO (Indium Tin Oxide): Transparent anode for hole injection.
-
TAPC (40 nm): Hole Transport Layer (HTL) to facilitate hole movement towards the emissive layer.
-
[Host]:Ir(ppy)₃ (8 wt%, 20 nm): The Emissive Layer (EML), where light is generated.[16] Here, the "[Host]" will be sequentially replaced with 9-PCzC, CBP, and mCP. Ir(ppy)₃ is a standard green phosphorescent dopant. An 8% doping concentration is typical to balance efficiency and prevent concentration quenching.
-
TPBi (40 nm): Serves as both an Electron Transport Layer (ETL) and a Hole Blocking Layer (HBL), ensuring that charge recombination occurs efficiently within the EML.
-
LiF (1 nm): An Electron Injection Layer (EIL) that lowers the energy barrier for electrons to enter the organic stack from the cathode.
-
Al (100 nm): The reflective metal cathode for electron injection.
Characterization:
Once fabricated, the devices must be characterized immediately in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from air and moisture.
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Use a source measure unit (SMU) and a calibrated photometer.
-
Apply a forward voltage bias and measure the resulting current density (J) and luminance (L).
-
This data allows for the determination of the turn-on voltage (voltage at which luminance reaches 1 cd/m²) and the luminous efficiency (cd/A).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Use a calibrated EQE measurement system, which typically involves an integrating sphere to capture all emitted light.
-
The EQE is the ratio of photons emitted from the device to the number of electrons injected. It is the most critical metric for device efficiency.[17]
-
Expected Data and Interpretation
The experimental protocols described above will generate a comprehensive dataset to facilitate a direct and objective comparison.
Table 2: Summary of Photophysical and Thermal Data
| Material | λₘₐₓ (nm) | λₑₘ (nm) | PLQY (%) | Td (5% loss, °C) |
| 9-PCzC | Experimental | Experimental | Experimental | Experimental |
| CBP | Experimental | Experimental | Experimental | Experimental |
| mCP | Experimental | Experimental | Experimental | Experimental |
Table 3: Summary of OLED Device Performance
| Host Material | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Eff. (cd/A) | Max. EQE (%) |
| 9-PCzC | Experimental | Experimental | Experimental | Experimental |
| CBP | Experimental | Experimental | Experimental | Experimental |
| mCP | Experimental | Experimental | Experimental | Experimental |
Interpreting the Results:
-
A high PLQY in solution is a strong indicator of a material's potential to be an efficient light emitter or host.
-
A high Td confirms the material's suitability for vacuum processing, a key manufacturing requirement for OLEDs.
-
In device testing, a low turn-on voltage and high EQE are the ultimate goals, indicating efficient conversion of electrical energy into light.[7] Comparing the performance of the 9-PCzC device directly against the CBP and mCP devices will definitively position its capabilities within the current landscape of high-performance OLED host materials.
By adhering to these rigorous, well-rationalized protocols, researchers can generate high-quality, trustworthy data, enabling a clear and objective assessment of this compound's potential to advance the field of organic electronics.
References
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Yuan, M.-S., Zhao, L., & Zhang, R.-r. (2010). 9-Ethyl-9H-carbazole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1885. Available at: [Link]
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PubChem. 3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl. Available at: [Link]
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Dang, V. Q., & Teets, T. S. (2025). A practical guide to measuring and reporting photophysical data. Dalton Transactions. Available at: [Link]
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TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]
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ResearchGate. (2025). Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. Available at: [Link]
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ResearchGate. (2025). Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Available at: [Link]
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AIP Publishing. (2021). Molecular library of OLED host materials—Evaluating the multiscale simulation workflow. Chemical Physics Reviews. Available at: [Link]
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MDPI. (2012). Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter Materials. Materials. Available at: [Link]
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ACS Publications. (2025). Structure Design and Mechanism Investigation of a Yellow Phosphorescent Organic Light-Emitting Diode with Simple Structure, High Efficiency, and Low Roll-Off Efficiency. ACS Applied Electronic Materials. Available at: [Link]
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MDPI. (2021). Control of the Organization of 4,4′-bis(carbazole)-1,1′-biphenyl (CBP) Molecular Materials through Siloxane Functionalization. Molecules. Available at: [Link]
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IUPAC. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Available at: [Link]
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A Comparative Guide to the Properties of 9-Phenyl-9H-carbazole-3-carbaldehyde for Advanced Material Applications
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of organic electronics and medicinal chemistry, carbazole derivatives have emerged as a cornerstone for the development of high-performance materials. Their inherent electron-rich nature, high thermal stability, and excellent hole-transporting capabilities make them prime candidates for a range of applications, from organic light-emitting diodes (OLEDs) to novel therapeutic agents. This guide provides a comprehensive literature review of the properties of a key derivative, 9-Phenyl-9H-carbazole-3-carbaldehyde, offering a comparative analysis against relevant alternatives to inform material selection and experimental design.
Introduction to this compound
This compound is an aromatic heterocyclic organic compound featuring a carbazole core functionalized with a phenyl group at the 9-position (the nitrogen atom) and a formyl (aldehyde) group at the 3-position. This specific substitution pattern creates a molecule with a unique combination of electronic and steric properties. The bulky phenyl group can influence the molecular packing in the solid state, potentially inhibiting aggregation-caused quenching of fluorescence, while the electron-withdrawing aldehyde group significantly modulates the electronic properties of the carbazole nucleus. These characteristics make it a promising candidate for various applications, including as a building block for more complex functional molecules.
Synthesis and Structural Characterization
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[1][2] The reaction involves the treatment of 9-phenyl-9H-carbazole with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] The electron-donating nature of the carbazole nitrogen directs the electrophilic substitution to the 3 and 6 positions, which are the most electronically enriched and sterically accessible.
The structural integrity of the synthesized compound can be confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. A publication by Kumbhakar et al. provides an IR spectrum for this compound, which serves as a valuable reference for its characterization.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for its application. Key properties are summarized in the table below, with comparative data for related carbazole aldehydes.
| Property | This compound | 9-Ethyl-9H-carbazole-3-carbaldehyde | 9H-Carbazole-3-carbaldehyde |
| Molecular Formula | C₁₉H₁₃NO[3] | C₁₅H₁₃NO | C₁₃H₉NO |
| Molecular Weight | 271.32 g/mol [3] | 223.26 g/mol | 195.22 g/mol |
| Appearance | White to light yellow crystalline powder[3] | Colorless blocks | Solid |
| Melting Point | 104.0 to 108.0 °C[3] | Not specified | 158 - 159 °C |
| Maximum Absorption (λ_max) | 313 nm (in Hexane)[3] | Not specified | Not specified |
The introduction of the phenyl group at the 9-position, as opposed to an ethyl group or an unsubstituted nitrogen, influences the molecule's melting point and solubility, which are critical parameters for device fabrication and biological assays.
Photophysical Properties: A Comparative Overview
The aldehyde substitution at the 3-position is known to significantly influence the fluorescence quantum yield. For instance, in a study on 9-(Phenanthren-9-yl)-9H-carbazole derivatives, the introduction of a carbaldehyde group was found to decrease the fluorescence quantum yield.[4] This is attributed to the free rotation around the C-CHO bond, which can lead to non-radiative decay of the excited state.[4]
In contrast, a study on 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole demonstrated a pure blue emission with a very high luminescence quantum yield of 95%.[5] This suggests that the position and number of formyl groups, as well as the nature of the substituent at the 9-position, play a critical role in the photophysical behavior.
The following table summarizes the photophysical properties of some relevant carbazole derivatives.
| Compound | Emission Color | Photoluminescence Quantum Yield (PLQY) | Source |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | Blue | 95% | [5] |
| 9-(Phenanthren-9-yl)-9H-carbazole-3-carbaldehyde | Not specified | Significantly lower than unsubstituted analogue | [4] |
Researchers aiming to utilize this compound as a luminescent material should anticipate that its emission properties will be highly dependent on the molecular design of the final compound it is incorporated into.
Electrochemical Properties and Frontier Molecular Orbitals
The electrochemical properties of a material, particularly the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical for determining its suitability for electronic applications. These energy levels govern the efficiency of charge injection and transport in devices like OLEDs.
While specific experimental data from cyclic voltammetry for this compound is not available in the reviewed literature, theoretical studies on substituted carbazoles provide valuable insights. The introduction of an electron-withdrawing group like an aldehyde is expected to lower both the HOMO and LUMO energy levels. A theoretical investigation of carbazole derivatives showed that electron-withdrawing substituents increase the ionization potential (related to the HOMO level) and electron affinity (related to the LUMO level).[6]
The determination of HOMO and LUMO levels can be achieved experimentally through cyclic voltammetry and UV-Vis spectroscopy, and computationally via Density Functional Theory (DFT).[7] A combined theoretical and experimental approach provides a robust understanding of a molecule's electronic structure.[7]
Thermal Stability
High thermal stability is a prerequisite for materials used in electronic devices, as it ensures a long operational lifetime. The thermal stability of carbazole derivatives is generally excellent.[8] Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the decomposition temperature (Td) and glass transition temperature (Tg) of these materials.[8] For example, pyridinyl-carbazole derivatives have shown high decomposition temperatures in the range of 361–386 °C.[9] While specific TGA/DSC data for this compound is not available, it is expected to exhibit good thermal stability characteristic of the carbazole family.
Applications and Performance in Devices
Carbazole derivatives are widely used as hole-transporting materials and hosts for phosphorescent emitters in OLEDs due to their high triplet energies and good charge-transporting properties.[3] The aldehyde functionality of this compound makes it a versatile building block for the synthesis of more complex molecules with tailored properties for OLED applications.
For instance, carbazole-based materials have been used to create efficient blue and green phosphorescent OLEDs.[9] While there is no direct data on the performance of this compound in an OLED, the performance of other carbazole derivatives provides a benchmark for what might be expected.
Beyond optoelectronics, carbazole derivatives have shown significant potential in the pharmaceutical field. A study on 9-ethyl-9H-carbazole-3-carbaldehyde, a close analogue of the topic compound, revealed its function in reactivating the p53 pathway in human melanoma cells, suggesting its potential as an anti-cancer agent.[10] This highlights the potential for this compound to serve as a scaffold for the development of new therapeutics.
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a generalized procedure based on the Vilsmeier-Haack formylation of carbazole derivatives.[1][2][11]
Materials:
-
9-Phenyl-9H-carbazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 9-phenyl-9H-carbazole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Causality Behind Experimental Choices:
-
Anhydrous conditions: The Vilsmeier reagent is sensitive to moisture, so anhydrous solvents and a nitrogen atmosphere are crucial to prevent its decomposition.
-
Slow addition at 0 °C: The reaction between DMF and POCl₃ is exothermic. Slow addition at low temperature controls the reaction rate and prevents the formation of byproducts.
-
Quenching with ice and bicarbonate: This step neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the desired aldehyde.
-
Column chromatography: This is a standard purification technique to separate the desired product from any unreacted starting material or byproducts.
Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound via the Vilsmeier-Haack reaction.
Characterization Protocols
a) Photophysical Characterization:
-
Prepare dilute solutions of the compound in a suitable solvent (e.g., dichloromethane or toluene).
-
Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maxima.
-
Record the photoluminescence spectrum using a fluorometer, exciting at a wavelength corresponding to an absorption maximum.
-
Determine the photoluminescence quantum yield (PLQY) using a relative method with a known standard (e.g., quinine sulfate).[12]
b) Electrochemical Characterization (Cyclic Voltammetry):
-
Prepare a solution of the compound in an appropriate solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a standard three-electrode setup (working, reference, and counter electrodes).
-
Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction peaks, respectively, relative to a ferrocene/ferrocenium standard.[7]
c) Thermal Characterization (TGA/DSC):
-
Place a small, accurately weighed sample of the compound in an appropriate pan.
-
For TGA, heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) and record the weight loss as a function of temperature to determine the decomposition temperature.[8]
-
For DSC, heat the sample through a defined temperature program to identify the melting point and any glass transitions.[8]
Conclusion
This compound is a versatile molecule with significant potential in both materials science and medicinal chemistry. Its synthesis is readily achievable, and its electronic and physical properties can be tuned through further chemical modification. While a complete experimental dataset for this specific compound is not yet fully available in the public domain, analysis of its close analogues provides a strong indication of its promising characteristics. Future research should focus on a comprehensive experimental characterization of its photophysical, electrochemical, and thermal properties, as well as an evaluation of its performance in OLED devices and biological systems. This will undoubtedly pave the way for its application in next-generation technologies.
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A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. National Institutes of Health. [Link]
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Synthesis and Characterization of 9H-Carbazole-3-carbaldehyde-4-phenylthiosemicarbazone and 2-Thiophenecarboxaldehyde-4-methyl-thiosemicarbazone. ResearchGate. [Link]
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Vilsmeier Reaction on Carbazole: Theoretical and Experimental Aspects. ResearchGate. [Link]
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Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]
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Tuning of HOMO levels of carbazole derivatives: New molecules for blue OLED. ResearchGate. [Link]
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Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate. [Link]
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Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. MDPI. [Link]
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Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs. ResearchGate. [Link]
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Selective Tuning of the HOMO–LUMO Gap of Carbazole-Based Donor–Acceptor–Donor Compounds toward Different. Wiley Online Library. [Link]
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Synthesis, characterization, and photophysical properties of novel 9-phenyl-9-phosphafluorene oxide derivatives. Beilstein Journal of Organic Chemistry. [Link]
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Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines. Crimson Publishers. [Link]
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Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. ResearchGate. [Link]
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Exploring the 3-(phenylethynyl)-9H-carbazole unit in the search of deep-blue emitting fluorophores. ScienceDirect. [Link]
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-
Influence of Electronic Environment on the Radiative Efficiency of 9-Phenyl-9H-carbazole-Based ortho-Carboranyl Luminophores. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 9-Phenyl-9H-carbazole-3-carbaldehyde
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical compounds. 9-Phenyl-9H-carbazole-3-carbaldehyde, a key intermediate in various synthetic applications, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the protection of both laboratory personnel and the environment.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not universally available, data from suppliers and structurally similar carbazole derivatives provide a strong basis for a conservative risk assessment.[1] The primary hazards are associated with its carbazole and aromatic aldehyde functionalities.
Carbazole and its derivatives are noted for their potential as skin, eye, and respiratory irritants, with some being suspected carcinogens.[2][3][4] They are also recognized as being very toxic to aquatic life with long-lasting effects, making environmental containment a critical priority.[5]
Table 1: Hazard Profile of this compound and Related Compounds
| Hazard Classification | Description | Supporting Sources |
| Skin Irritation | Causes skin irritation.[6] | TCI Chemicals[6] |
| Eye Irritation | Causes serious eye irritation.[6][7][8] | TCI Chemicals, Oakwood Chemical, PubChem[6][7][8] |
| Acute Oral Toxicity | May be harmful if swallowed.[8] | PubChem (for similar compounds)[8] |
| Carcinogenicity | Suspected of causing cancer.[1][2] | Fisher Scientific, Benchchem (for Carbazole)[1][2] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[4][5] | Carl ROTH, Fisher Scientific (for Carbazole)[4][5] |
The causality behind these hazards lies in the molecule's structure. The aromatic rings can intercalate with biological macromolecules, while the aldehyde group is reactive. The high toxicity to aquatic life necessitates a strict prohibition on drain disposal.[5] Any release into the sewer system could have devastating effects on local ecosystems.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the hazard profile, stringent adherence to PPE protocols is non-negotiable. The following PPE must be worn at all times when handling this compound, including during disposal procedures:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.
-
Protective Clothing: A flame-retardant lab coat should be worn and kept buttoned.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required. All handling of the solid compound should ideally be done within a certified chemical fume hood.[9]
Waste Management Workflow: A Step-by-Step Protocol
The proper management of this compound waste involves a systematic process of segregation, containerization, and labeling, culminating in disposal by a certified hazardous waste contractor.
Waste Segregation and Containerization
Causality: Proper segregation is crucial to prevent accidental and potentially dangerous reactions between incompatible chemicals. It also streamlines the disposal process for your institution's Environmental Health and Safety (EHS) department and the final disposal facility.
Protocol:
-
Designate as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous chemical waste.[1] This includes:
-
Unused or expired solid compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, filter paper).
-
Contaminated PPE (gloves, etc.).
-
-
Solid Waste Collection:
-
Liquid Waste Collection:
-
Collect solutions in a separate, sealed, and shatter-resistant container (e.g., a coated glass bottle or HDPE container).
-
Do not mix this waste stream with other chemical waste unless explicitly approved by your EHS department.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Indicate the primary hazards (e.g., "Irritant," "Aquatic Toxin").
-
Keep a running list of the container's contents and their approximate quantities.
-
Spill Management Protocol
Accidents can happen, and a prepared response is key to mitigating risks.
Protocol for Small Spills (Solid):
-
Ensure Safety: Alert others in the immediate area and ensure proper PPE is worn.
-
Control Ignition Sources: Remove any potential ignition sources from the vicinity.[1]
-
Avoid Dust Generation: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do not sweep the dry powder, as this can create airborne dust.[3]
-
Collect the Material: Carefully scoop the mixture into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies.
Final Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[9] The final disposal must be handled by professionals.
Protocol:
-
Storage Pending Disposal: Store sealed and labeled hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will work with a licensed chemical waste disposal company.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately as required by your institution and regulatory bodies like the U.S. Environmental Protection Agency (EPA).[10][11]
-
Container Rinsing (for empty containers): Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[9][12] Only after this procedure can the container be considered for recycling or disposal as non-hazardous waste, with all labels removed or defaced.[12]
Visualizing the Disposal Workflow
To ensure clarity, the following diagram outlines the decision-making process for handling materials potentially contaminated with this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Integrity
The responsible disposal of this compound is a direct reflection of our commitment to scientific excellence and ethical practice. By adhering to the protocols outlined in this guide—from diligent risk assessment and PPE usage to meticulous waste segregation and professional disposal—we uphold our duty to protect ourselves, our colleagues, and the environment. Let this guide serve as a trusted resource in your laboratory, fostering a culture of safety that extends beyond the bench.
References
-
A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. National Institutes of Health (NIH). Available at: [Link]
-
Safety Data Sheet: Carbazole. Carl ROTH. Available at: [Link]
-
9-Ethyl-9H-carbazole-3-carbaldehyde. Oakwood Chemical. Available at: [Link]
-
9-Ethyl-9H-carbazole-3-carbaldehyde. ResearchGate. Available at: [Link]
-
9-ethyl-9H-carbazole-3-carbaldehyde. PubChem. Available at: [Link]
-
Aldex® - Aldehyde Disposal Made Easy. Aldex. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]
-
Hazardous Waste Disposal Guide. Northwestern University. Available at: [Link]
-
Waste, Chemical, and Cleanup Enforcement. US EPA. Available at: [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. Available at: [Link]
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Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. Available at: [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 9-Phenyl-9H-carbazole-3-carbaldehyde
This document provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for the handling and disposal of 9-Phenyl-9H-carbazole-3-carbaldehyde. The procedural, step-by-step guidance herein is designed to directly answer specific operational questions, ensuring both personal safety and the integrity of your research. Our commitment is to build deep trust by providing value that extends beyond the product itself, making us your preferred source for laboratory safety and chemical handling information.
Hazard Analysis: Understanding the Compound
This compound is a complex organic molecule utilized in various research applications, including the development of optoelectronic materials and pharmaceuticals.[1][2] Its structure, combining a carbazole backbone with an aromatic aldehyde, necessitates a thorough understanding of its potential hazards. While specific toxicological data for this exact compound is limited, a comprehensive risk assessment can be constructed by examining its constituent chemical families.
Carbazole derivatives are noted for a range of biological activities and potential hazards.[1][3] Safety data for structurally similar compounds indicate risks including skin, eye, and respiratory irritation.[4][5] Critically, some carbazole compounds are suspected carcinogens and may possess genotoxic or mutagenic properties.[4][6][7] The aldehyde functional group can also contribute to respiratory and skin sensitization. Therefore, it is imperative to handle this compound as a substance with significant potential health risks.
| Potential Hazard | Classification & Rationale | Primary Sources |
| Acute Toxicity (Oral) | Harmful if swallowed. Based on data for analogous compounds like 9-ethyl-9H-carbazole-3-carbaldehyde.[8] | PubChem[8] |
| Skin Corrosion/Irritation | Causes skin irritation. A common hazard for carbazole derivatives and aromatic aldehydes.[4][5] | Fisher Scientific SDS[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation/damage. Direct contact can lead to significant injury.[4][8][9] | ChemicalBook SDS[9], Fisher Scientific SDS[4] |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of dust or aerosols should be avoided.[4] | Fisher Scientific SDS[4] |
| Carcinogenicity | Suspected of causing cancer. This is a significant concern for the carbazole class of compounds.[4][7] | Fisher Scientific SDS[4], BenchChem[7] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects. Proper disposal is crucial to prevent environmental contamination.[4][10] | Fisher Scientific SDS[4], Carl ROTH SDS[10] |
The Hierarchy of Controls: A Foundational Safety Principle
Personal Protective Equipment (PPE) is the final and essential line of defense, but it should never be the only one. A robust safety plan incorporates the hierarchy of controls, which prioritizes risk mitigation strategies from most to least effective. This approach ensures a multi-layered safety system.
Caption: Hierarchy of controls for managing chemical hazards.
For this compound, Engineering Controls are paramount. All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.[4][9]
Personal Protective Equipment (PPE) Protocol
The correct selection and use of PPE are critical for preventing exposure. Do not handle this chemical until all safety precautions have been read and understood.[4]
Eye and Face Protection
-
Mandatory: At a minimum, ANSI Z87.1-compliant, tightly fitting safety goggles must be worn at all times in the laboratory where this chemical is handled.[9][11] Safety glasses do not provide adequate protection from splashes or airborne particles.
-
Recommended for Splash/Explosion Risk: When there is a significant risk of splashing (e.g., transferring large volumes of solutions) or potential for energetic reactions, a full-face shield must be worn in addition to safety goggles.[12]
Hand Protection
-
Glove Selection: Chemical-resistant gloves are mandatory.[9] Nitrile gloves are a suitable choice for incidental contact with carbazole derivatives and provide good resistance to a variety of solvents.[11][13] Always inspect gloves for tears, pinholes, or signs of degradation before use.[9]
-
Glove Technique:
-
Don gloves before entering the designated handling area.
-
If contact with the chemical occurs, immediately remove the glove following the proper technique (peeling it off from the cuff without touching the outer surface with bare skin), wash your hands thoroughly, and don a new glove.
-
Never wear gloves outside of the laboratory or touch common surfaces like doorknobs, phones, or keyboards.
-
After work is complete, remove gloves and dispose of them in the designated hazardous waste container.[7]
-
Always wash hands thoroughly with soap and water after removing gloves.[5]
-
Body Protection
-
Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn to protect skin and personal clothing.[12]
-
Apparel: Long pants and closed-toe, closed-heel shoes are required. Shorts, skirts, sandals, and perforated shoes are not permitted in the laboratory.
Respiratory Protection
-
Primary Control: A chemical fume hood serves as the primary respiratory protection. All procedures that may generate dust or aerosols (e.g., weighing, scraping, preparing concentrated solutions) must be performed within a fume hood.[13]
-
When a Respirator is Required: In the rare event that engineering controls are not sufficient to maintain exposure below established limits, or during a large spill cleanup, respiratory protection is necessary. A NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[9][14] All respirator use must be done under a formal respiratory protection program that includes medical evaluation and fit-testing, as required by OSHA.[12]
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood or Ventilated Enclosure |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Running Reaction | Safety Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Large Volume Transfer | Face Shield & Goggles | Nitrile Gloves | Lab Coat | Required: Chemical Fume Hood |
| Spill Cleanup | Face Shield & Goggles | Nitrile Gloves (or more resistant) | Chemical Resistant Apron & Lab Coat | NIOSH-Approved Respirator (as needed) |
Operational and Disposal Plan
A self-validating protocol anticipates potential failures and builds in safety checks. This operational workflow integrates safety measures at every step.
Caption: Step-by-step workflow for safe chemical handling.
Emergency Procedures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][9]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[9]
Disposal Plan
Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[9][13]
-
Waste Identification: All materials contaminated with this compound (e.g., solid residue, contaminated gloves, pipette tips, paper towels) must be treated as hazardous waste.[7]
-
Segregation:
-
Storage: Keep waste containers tightly closed and store them in a designated satellite accumulation area.[9]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department for incineration at a licensed chemical destruction plant.[9]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.
References
-
Durnev, A. D., Ozerova, I. V., et al. (2017). Genotoxicity of two new carbazole derivatives with antifungal activity. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 818, 1-8. Retrieved from [Link]
-
Lab Safety Equipment & PPE. (n.d.). ChemTalk. Retrieved from [Link]
-
Provisional Peer Reviewed Toxicity Values for Carbazole. (2008, July 23). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]
-
Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]
-
Chmiel, T., et al. (2021). Evaluation of the Antimicrobial Potential and Toxicity of a Newly Synthesised 4-(4-(Benzylamino)butoxy)-9H-carbazole. International Journal of Molecular Sciences, 22(23), 12836. Retrieved from [Link]
-
D'Archivio, M., et al. (2021). Carbazole Derivatives as STAT Inhibitors: An Overview. Applied Sciences, 11(13), 6192. Retrieved from [Link]
-
Examples of PPE for Various Dangerous Goods Classes. (n.d.). Storemasta. Retrieved from [Link]
-
Safety Data Sheet: Carbazole. (n.d.). Carl ROTH. Retrieved from [Link]
-
Workplace exposure limits for airborne contaminants. (n.d.). Safe Work Australia. Retrieved from [Link]
-
Carbazole. (n.d.). In Wikipedia. Retrieved from [Link]
-
7H-DIBENZO (c,g) CARBAZOLE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Personal Protective Equipment. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Wang, Y., et al. (2020). A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells. Cell Death & Disease, 11(1), 53. Retrieved from [Link]
-
Supplementary Exposure Limits. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
9-ethyl-9H-carbazole-3-carbaldehyde. (n.d.). National Center for Biotechnology Information, PubChem Compound Database. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
